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3-[2-(4-Bromophenoxy)ethyl]-1,3-benzoxazol-2-one Documentation Hub

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  • Product: 3-[2-(4-Bromophenoxy)ethyl]-1,3-benzoxazol-2-one
  • CAS: 609335-24-2

Core Science & Biosynthesis

Foundational

Pharmacological Potential of N-Substituted Benzoxazolones: A Technical Guide

Executive Summary The 2(3H)-benzoxazolone scaffold (often referred to as 2-benzoxazolinone) represents a privileged structure in medicinal chemistry due to its bioisosteric relationship with cyclic carbamates and catecho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2(3H)-benzoxazolone scaffold (often referred to as 2-benzoxazolinone) represents a privileged structure in medicinal chemistry due to its bioisosteric relationship with cyclic carbamates and catecholamines. While the core heterocycle exhibits intrinsic analgesic and muscle relaxant properties (e.g., Chlorzoxazone), the N-substitution at position 3 is the critical determinant for diversifying pharmacological efficacy.

This guide analyzes the structural logic, synthetic pathways, and therapeutic applications of N-substituted benzoxazolones, specifically focusing on their neuropharmacological (anticonvulsant) and anti-inflammatory profiles. It is designed for researchers requiring actionable protocols and mechanistic depth.

Part 1: Structural Significance & SAR

The Bioisosteric Advantage

The benzoxazolone core consists of a benzene ring fused to an oxazolone ring.[1] The nitrogen atom at position 3 is the primary vector for modification.

  • Lipophilicity & BBB Penetration: Unsubstituted benzoxazolones are polar. N-substitution (alkyl, acyl, or Mannich bases) significantly alters the partition coefficient (LogP), facilitating Blood-Brain Barrier (BBB) transport, which is essential for anticonvulsant activity.

  • Electronic Environment: The carbonyl group at position 2 creates a lactam-lactim tautomeric system. N-substitution locks the molecule in the lactam form, stabilizing the pharmacophore for receptor binding (e.g., GABA_A or COX active sites).

Structure-Activity Relationship (SAR) Matrix
FeatureModificationPharmacological Outcome
N-Position (3) Mannich Bases (e.g., piperazine/piperidine)High Anticonvulsant/Cytotoxic Activity. Increases lipophilicity and basicity; often acts as a prodrug, hydrolyzing slowly to release the active moiety.
N-Position (3) Acyl/Sulfonyl groups Enhanced Anti-inflammatory Activity. Resembles NSAID structures; improves COX-2 selectivity.
C-Position (5/6) Halogens (Cl, F) or Nitro (NO2) Potency Modulation. Electron-withdrawing groups at pos. 6 often enhance antimicrobial and analgesic potency.

Part 2: Synthetic Pathways

The most robust method for generating N-substituted libraries is the Mannich Reaction . This pathway introduces an aminomethyl moiety, crucial for creating "drug-like" candidates with optimized solubility and transport properties.

Visualization: Mannich Base Synthesis Workflow

MannichSynthesis Start 2(3H)-Benzoxazolone (Nucleophile) Product N-Mannich Base (3-substituted) Start->Product Nucleophilic Attack on Iminium Reagent1 Formaldehyde (HCHO) Inter Iminium Ion Intermediate Reagent1->Inter Acid Catalysis Reagent2 Secondary Amine (e.g., Piperazine) Reagent2->Inter Inter->Product

Figure 1: The Mannich reaction sequence. The secondary amine reacts with formaldehyde to form a reactive iminium ion, which undergoes nucleophilic attack by the benzoxazolone nitrogen.

Part 3: Pharmacological Domains[2]

Neuropharmacology: Anticonvulsant Activity

N-substituted benzoxazolones, particularly N-Mannich bases , have demonstrated significant efficacy in Maximal Electroshock Seizure (MES) models.

  • Mechanism: These derivatives likely modulate voltage-gated sodium channels (VGSCs) or enhance GABAergic transmission. The N-substitution often serves to deliver the pharmacophore across the BBB, where it may act intact or as a prodrug.

  • Key Data: Triazolone-benzoxazolone hybrids (e.g., Compound 5f) have shown ED50 values as low as 22.0 mg/kg in mice, comparable to standard agents like carbamazepine [1].

Peripheral Pharmacology: Anti-inflammatory & Analgesic

Derivatives bearing N-acyl or 4-sulfonyloxy groups exhibit potent anti-inflammatory effects.

  • Mechanism: Inhibition of the MAPK-NF-κB/iNOS signaling pathway.[2] Specific derivatives (e.g., Compound 2h) suppress the expression of iNOS, p-p38, and p-ERK, reducing the release of pro-inflammatory cytokines like IL-6 and TNF-α [2].[2]

Visualization: Anti-Inflammatory Mechanism

Mechanism Drug N-Substituted Benzoxazolone Receptor MAPK/ERK Pathway Drug->Receptor Inhibits Phosphorylation TF NF-κB (Nuclear Translocation) Receptor->TF Blocks Activation Enzyme iNOS / COX-2 Expression TF->Enzyme Downregulates Result Reduced Inflammation (↓ NO, ↓ PGE2) Enzyme->Result

Figure 2: Proposed mechanism of action for sulfonyloxy-benzoxazolones. The compound intercepts the MAPK phosphorylation cascade, preventing NF-κB mediated transcription of inflammatory enzymes.[2][3]

Part 4: Experimental Protocols

Protocol A: Synthesis of N-Mannich Bases

Rationale: This protocol uses a "one-pot" approach to maximize yield and minimize intermediate handling.

Reagents: 2(3H)-benzoxazolone (10 mmol), Secondary amine (e.g., N-methylpiperazine, 10 mmol), Formaldehyde (37% solution, 1.5 mL), Ethanol (absolute).

  • Dissolution: Dissolve 10 mmol of the secondary amine in 10 mL of absolute ethanol in a round-bottom flask.

  • Activation: Add 1.5 mL of formaldehyde solution dropwise to the amine solution at 0°C. Stir for 15 minutes to generate the iminium species.

  • Addition: Add 10 mmol of 2(3H)-benzoxazolone to the mixture.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor progress via TLC (Solvent system: Chloroform/Methanol 9:1).

  • Crystallization: Pour the reaction mixture into crushed ice. The Mannich base typically precipitates as a solid.

  • Purification: Filter the precipitate and recrystallize from ethanol/water to obtain the pure N-substituted product.

Protocol B: Anticonvulsant Screening (MES Test)

Rationale: The Maximal Electroshock Seizure (MES) test is the gold standard for identifying compounds effective against generalized tonic-clonic seizures (grand mal epilepsy).

Subjects: Male Swiss albino mice (20–25 g). Control: Phenytoin (25 mg/kg i.p.).

  • Preparation: Suspend test compounds in 0.5% carboxymethyl cellulose (CMC).

  • Administration: Administer test compounds intraperitoneally (i.p.) at doses of 30, 100, and 300 mg/kg. Wait 30 minutes for absorption.

  • Induction: Apply an electrical stimulus (50 mA, 60 Hz, 0.2 s duration) via corneal electrodes. Note: Apply saline to eyes to ensure conductivity.

  • Observation: Observe the animal for the presence of Hind Limb Tonic Extension (HLTE) .

  • Scoring: Protection is defined as the complete abolition of HLTE.

  • Analysis: Calculate ED50 using probit analysis if dose-dependent protection is observed.

References

  • Design, synthesis, and evaluation of anticonvulsant activities of benzoxazole derivatives containing the 1,2,4-triazolone moiety. Source: PubMed / NIH URL:[Link]

  • 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanisms of action via p38/ERK-NF-κB/iNOS pathway. Source: Chemical Biology & Drug Design (via PubMed) URL:[Link]

  • Synthesis and anticonvulsant activity of 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives. Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Synthesis of some new Mannich bases derived from 6-acyl-3-(3,5-dimethylpiperidinomethyl)-2(3H)-benzoxazolones and their biological activities. Source: Arzneimittelforschung (via PubMed) URL:[Link]

Sources

Exploratory

The Strategic Utility of the 4-Bromophenoxyethyl Moiety in Pharmacophore Linking

Executive Summary In the high-stakes arena of fragment-based drug discovery (FBDD) and proteolysis-targeting chimeras (PROTACs), the linker is no longer a passive spacer; it is a determinant of bioavailability, potency,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of fragment-based drug discovery (FBDD) and proteolysis-targeting chimeras (PROTACs), the linker is no longer a passive spacer; it is a determinant of bioavailability, potency, and ternary complex stability.[1][2][3][4] The 4-bromophenoxyethyl moiety represents a privileged structural motif that offers a distinct advantage over standard PEG or alkyl chains. Its unique architecture combines a rigid aromatic scaffold, a short flexible ethyl spacer, and a versatile bromine handle that serves dual roles: as a metabolic blocker/halogen bond donor or as a site for divergent cross-coupling. This guide details the physicochemical logic, synthetic accessibility, and application of this linker in modern drug design.[5]

Part 1: Structural Anatomy & Physicochemical Logic

The 4-bromophenoxyethyl moiety is not merely a connector; it is a physicochemical modulator. Unlike flexible polyethylene glycol (PEG) chains which often suffer from high conformational entropy and poor membrane permeability, the phenoxyethyl unit introduces necessary rigidity and lipophilicity.

The "Goldilocks" Zone of Rigidity

The structure consists of a phenoxy core (rigid,


-stacking capable) and an ethyl tail  (flexible, rotational freedom). This hybrid nature allows the linker to traverse the solvent channel of a protein binding pocket while minimizing the entropic penalty upon binding.
The Strategic Role of the Para-Bromine

The bromine atom at the 4-position (para) is the linchpin of this moiety's utility.

  • Metabolic Blockade: The para-position of a phenyl ring is electronically susceptible to oxidation by Cytochrome P450 (CYP) enzymes. Substituting this hydrogen with a bromine atom effectively blocks this metabolic soft spot, extending the drug's half-life (

    
    ).
    
  • Halogen Bonding (

    
    -hole):  Bromine exhibits a positive electrostatic potential cap (the 
    
    
    
    -hole) along the C-Br bond axis. This allows it to act as a Lewis acid, forming directed halogen bonds with backbone carbonyl oxygens in the target protein—an interaction often stronger and more directional than hydrogen bonds [1].
  • Synthetic Divergence: In early-stage discovery, the aryl bromide serves as a "latent" handle. It can be left as-is for the properties above, or utilized in Suzuki-Miyaura or Buchwald-Hartwig couplings to grow the molecule into a branched architecture.

Table 1: Physicochemical Comparison of Common Linkers
PropertyPEG Linker (n=2)Alkyl Chain (C6)4-Bromophenoxyethyl
Conformational Entropy High (High penalty)HighMedium (Pre-organized)
Lipophilicity (LogP) Low (Hydrophilic)High (Hydrophobic)Balanced (Lipophilic Aromatic)
Permeability Low to MediumHighHigh
Metabolic Stability Low (Oxidative cleavage)MediumHigh (Para-blocked)
Secondary Interactions NoneHydrophobic only

-Stacking, Halogen Bonding

Part 2: Synthetic Workflow & Methodology

The synthesis of the 4-bromophenoxyethyl linker typically involves a Williamson ether synthesis followed by convergent coupling. The workflow below illustrates the generation of the key building block, 1-bromo-4-(2-bromoethoxy)benzene , and its subsequent utilization.

Synthetic Pathway Diagram

SyntheticPathway Start 4-Bromophenol (Starting Material) Inter Intermediate: 1-bromo-4-(2-bromoethoxy)benzene Start->Inter K2CO3, Acetone Reflux, 12-24h Reagent 1,2-Dibromoethane (Excess) Reagent->Inter Branch1 Path A: Nucleophilic Substitution (Amine/Thiol Alkylation) Inter->Branch1 Reactive Alkyl-Br (Linker Attachment) Branch2 Path B: Cross-Coupling (Suzuki/Buchwald at Aryl-Br) Inter->Branch2 Latent Aryl-Br (Scaffold Extension)

Figure 1: Divergent synthetic utility of the 4-bromophenoxyethyl scaffold. The alkyl bromide allows for immediate linker attachment, while the aryl bromide remains available for late-stage functionalization.

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of 1-bromo-4-(2-bromoethoxy)benzene. Rationale: This protocol uses a large excess of 1,2-dibromoethane to prevent the formation of the "dimer" byproduct (1,2-bis(4-bromophenoxy)ethane), ensuring high yield of the mono-alkylated product.

Materials
  • 4-Bromophenol (1.0 eq)

  • 1,2-Dibromoethane (5.0 eq) – Excess is critical.

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Acetone (Reagent grade) or Acetonitrile (

    
    )
    
  • TLC plates (Silica gel 60 F254)

Step-by-Step Methodology
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromophenol (1.73 g, 10 mmol) in acetone (50 mL). Add anhydrous

    
      (2.76 g, 20 mmol).
    
    • Checkpoint: Stir at room temperature for 15 minutes. The solution may turn slightly yellow as the phenoxide anion is generated.

  • Alkylation: Add 1,2-dibromoethane (4.3 mL, 50 mmol) in one portion.

    • Note: The large excess drives the reaction toward the mono-substituted product and suppresses dimerization.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (

    
    C for acetone) for 12–16 hours.
    
    • TLC Monitoring: Elute with Hexanes/EtOAc (9:1). The product (

      
      ) should appear less polar than the starting phenol (
      
      
      
      ).
  • Workup:

    • Cool the reaction to room temperature.

    • Filter off the solid inorganic salts (

      
      /KBr) and rinse the pad with acetone.
      
    • Concentrate the filtrate under reduced pressure to remove acetone and the bulk of excess 1,2-dibromoethane.

  • Purification:

    • Dissolve the residue in EtOAc and wash with 1M NaOH (2x) to remove any unreacted phenol. This is a critical self-validating step to ensure purity.

    • Wash with brine, dry over

      
      , and concentrate.
      
    • Recrystallization: If necessary, recrystallize from cold ethanol to yield white crystalline needles.

Expected Yield: 85-95% Characterization (Validation):

  • 1H NMR (

    
    ):  Look for the characteristic triplets of the ethoxy chain (
    
    
    
    ppm,
    
    
    ppm) and the AA'BB' aromatic system (
    
    
    ppm,
    
    
    ppm).

Part 4: Application in PROTAC Design

In PROTAC (Proteolysis Targeting Chimera) design, the linker determines the spatial orientation of the Target Protein (POI) and the E3 Ligase. The 4-bromophenoxyethyl linker is particularly effective when "rigidifying" a flexible PEG linker to improve cell permeability [2].

Ternary Complex Stabilization Logic

A linker that is too flexible (high entropy) imposes a thermodynamic penalty upon ternary complex formation. The phenoxyethyl group pre-organizes the molecule. Furthermore, the aryl ring can engage in


-

stacking with surface residues of the E3 ligase (e.g., Tyr residues in VHL or Trp in CRBN), stabilizing the complex.
Pathway Diagram: Ternary Complex Formation

TernaryComplex PROTAC PROTAC Molecule (with 4-Br-Phenoxyethyl Linker) POI Target Protein (POI) PROTAC->POI Warhead Binding E3 E3 Ligase (CRBN/VHL) PROTAC->E3 Ligase Recruitment Complex Stable Ternary Complex (POI :: PROTAC :: E3) PROTAC->Complex Linker Rigidification (Low Entropic Penalty) POI->Complex E3->Complex Degradation Ubiquitination & Proteasomal Degradation Complex->Degradation Catalytic Turnover

Figure 2: The role of the linker in facilitating the formation of a productive ternary complex.[3][6][][8] The 4-bromophenoxyethyl linker reduces the entropic cost of binding compared to fully flexible chains.

Part 5: References

  • Wilcken, R., et al. (2013).[9][10] Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. [Link]

  • Klein, V. G., et al. (2020). Understanding and Improving the Membrane Permeability of PROTACs. Journal of Medicinal Chemistry. [Link]

  • Crews, C. M., & Deshaies, R. J. (2001).[11] Protacs: Chimeric molecules that target proteins to the Skp1–Cullin–F box complex for ubiquitination and degradation. PNAS. [Link]

  • Xu, Z., et al. (2014).[9] Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. Journal of Chemical Information and Modeling. [Link]

Sources

Foundational

The Benzoxazolone Nucleus: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Benzoxazolone Analogs for Researchers, Scientists, and Drug Development Professionals. The 2(3H)-benzoxazolone core is a versatile and highly va...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Benzoxazolone Analogs for Researchers, Scientists, and Drug Development Professionals.

The 2(3H)-benzoxazolone core is a versatile and highly valued scaffold in medicinal chemistry, recognized for its "privileged" nature.[1][2] This is attributed to its unique combination of physicochemical properties, including a weakly acidic nature, the presence of both lipophilic and hydrophilic regions, and its capacity for diverse chemical modifications on both the benzene and oxazolone rings.[3][4] These characteristics allow benzoxazolone derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[4][5] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of benzoxazolone analogs, offering insights into the rational design of potent and selective therapeutic agents.

The Benzoxazolone Core: Physicochemical Properties and Bioisosterism

The benzoxazolone nucleus is an ideal starting point for drug design due to its distinct physicochemical profile.[4] It is often considered a bioisostere of phenol or catechol moieties, mimicking their pKa, electronic charge distribution, and chemical reactivity, but with improved metabolic stability.[1][6] This bioisosteric relationship allows for the replacement of metabolically vulnerable phenol or catechol groups in lead compounds, thereby enhancing their pharmacokinetic properties.[6]

The core structure presents multiple sites for chemical modification, primarily at the nitrogen atom (N-3) and on the benzene ring at positions C-4, C-5, and C-6.[3] Strategic substitutions at these positions have been shown to significantly influence the biological activity, selectivity, and pharmacokinetic profile of the resulting analogs.

Structure-Activity Relationship (SAR) of Benzoxazolone Analogs

The diverse biological activities of benzoxazolone derivatives are a direct consequence of the substituents attached to the core scaffold.[3] Extensive research has elucidated key SAR principles for various therapeutic targets.

Anti-inflammatory and Analgesic Activities

Benzoxazolone derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents.[7][8] The SAR for this class of compounds often revolves around substitutions at the N-3 and C-6 positions.

  • N-3 Position: Introduction of various moieties at the N-3 position is crucial for modulating anti-inflammatory and analgesic effects.[3] For instance, the synthesis of Mannich bases by introducing substituted piperazine rings at the N-3 position has yielded compounds with notable analgesic properties.[9]

  • C-6 Position: Acylation at the C-6 position has been shown to produce compounds with potent analgesic activity.[9] Specifically, a (6-difluorobenzoyl)-5-methyl-3-benzoylmethyl-2(3H)-benzoxazolone derivative was identified as a particularly promising analgesic agent.[8]

  • Mechanism of Action: Some 4-sulfonyloxy/alkoxy benzoxazolone derivatives exhibit high anti-inflammatory activities by regulating the p38/ERK-NF-κB/iNOS signaling pathway.[10] Compound 2h from one such study showed potent inhibition of NO, IL-1β, and IL-6 production, with its in vivo activity in a mouse model of ear edema surpassing that of the positive control, celecoxib.[10]

Anticancer Activity

The benzoxazolone scaffold has been extensively explored for the development of novel anticancer agents.[3][11] The SAR for cytotoxic and apoptotic activity is influenced by substitutions on both the benzoxazolone ring and at the N-3 position.

  • N-3 Position: The introduction of piperidine-containing substituents at the N-3 position has been shown to induce cytotoxic and apoptotic effects in breast cancer cell lines.[11]

  • C-5 Position: The presence of a chloro group at the C-5 position of the benzoxazolone ring has been found to enhance apoptotic activity.[12] For example, a comparison between two N-substituted piperazine derivatives revealed that the compound with a C-5 chloro substituent was more effective in reducing cell viability in MCF-7 breast cancer cells.[12]

The mechanism of apoptosis induction by these derivatives often involves the activation of caspase-3 and an increase in the expression of FasL and cytochrome-c.[12]

Antimicrobial Activity

Benzoxazolone derivatives have also been investigated for their antibacterial properties.[5] The synthesis of new series of benzoxazolin-2-one linked to hydrazones and azoles has yielded compounds with activity against various bacterial strains.[5]

Neuroprotective and Other CNS Activities

The versatility of the benzoxazolone scaffold extends to the central nervous system (CNS), with derivatives showing potential as neuroprotective agents and ligands for various CNS targets.[3][4]

  • Translocator Protein (TSPO) Ligands: Novel benzoxazolone derivatives have been designed as ligands for the 18 kDa translocator protein (TSPO), which is a target for anxiolytic drugs.[13] SAR studies revealed that various substituents at the amide part and the C-5 position led to high TSPO binding affinity.[13] Further optimization of their pharmacokinetic properties resulted in the discovery of a compound with anxiolytic effects in a rat model.[13]

  • Melatonin Receptor Agonists: A series of benzoxazole derivatives have been synthesized and evaluated as melatonin receptor agonists, with some compounds identified as potent agonists for MT1 and MT2 receptors.[14]

  • Fatty Acid Amide Hydrolase (FAAH) Inhibitors: The endocannabinoid system, a key regulator of pain and inflammation, can be modulated by inhibiting the fatty acid amide hydrolase (FAAH) enzyme.[15][16] Benzoxazolone-based compounds have been explored as FAAH inhibitors.

Key SAR Principles Summarized in a Diagram

SAR_Benzoxazolone cluster_activity Biological Activities Core Benzoxazolone Core N-3 C-5 C-6 AntiInflammatory Anti-inflammatory & Analgesic Core:n3->AntiInflammatory Piperazine, etc. Core:c6->AntiInflammatory Acyl groups Anticancer Anticancer Core:n3->Anticancer Piperidine Core:c5->Anticancer Halogens (e.g., Cl) Antimicrobial Antimicrobial Core:n3->Antimicrobial Hydrazones, Azoles CNS CNS Activity (TSPO, Melatonin Receptors) Core:n3->CNS Amides Core:c5->CNS Various substituents

Caption: Key Structure-Activity Relationships of Benzoxazolone Analogs.

Experimental Protocols

A crucial aspect of SAR studies is the robust biological evaluation of synthesized compounds. Below are detailed methodologies for key assays.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Cells

This assay is used to evaluate the potential of compounds to inhibit the production of nitric oxide, a key inflammatory mediator.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Following compound treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

    • 50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).

    • After 10 minutes of incubation at room temperature, 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added.

    • The absorbance at 540 nm is measured using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. IC50 values are determined from dose-response curves.

Cytotoxicity Assay: MTT Assay in Cancer Cell Lines

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the benzoxazolone analogs for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. IC50 values, the concentration of the compound that inhibits 50% of cell growth, are determined.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesis of Benzoxazolone Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization AntiInflammatoryAssay Anti-inflammatory Assay (e.g., Griess Assay) Characterization->AntiInflammatoryAssay CytotoxicityAssay Cytotoxicity Assay (e.g., MTT Assay) Characterization->CytotoxicityAssay OtherAssays Other Bioassays (e.g., Enzyme Inhibition, Receptor Binding) Characterization->OtherAssays DataAnalysis Data Analysis (IC50/EC50 Determination) AntiInflammatoryAssay->DataAnalysis CytotoxicityAssay->DataAnalysis OtherAssays->DataAnalysis SAR SAR Analysis DataAnalysis->SAR LeadOptimization Lead Optimization SAR->LeadOptimization

Sources

Exploratory

Technical Guide: Establishing the Comprehensive Solubility Profile of 3-[2-(4-Bromophenoxy)ethyl]-1,3-benzoxazol-2-one for Pre-formulation Assessment

Abstract The journey of a novel chemical entity from discovery to a viable drug product is fundamentally dependent on its physicochemical properties. Among these, solubility stands as a critical determinant of bioavailab...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The journey of a novel chemical entity from discovery to a viable drug product is fundamentally dependent on its physicochemical properties. Among these, solubility stands as a critical determinant of bioavailability and, consequently, therapeutic efficacy. This guide provides an in-depth, technically-focused framework for characterizing the complete solubility profile of 3-[2-(4-Bromophenoxy)ethyl]-1,3-benzoxazol-2-one , a representative benzoxazolone derivative. Moving beyond mere data presentation, this document elucidates the causality behind experimental choices, grounding each protocol in the principles of thermodynamic and kinetic solubility. It is intended for researchers, scientists, and drug development professionals engaged in pre-formulation and early-stage pharmaceutical development, offering a blueprint for generating robust, reliable, and decision-enabling solubility data.

Introduction: The Central Role of Solubility

3-[2-(4-Bromophenoxy)ethyl]-1,3-benzoxazol-2-one is a heterocyclic compound featuring a benzoxazolone core, a structure of interest in medicinal chemistry. Before significant resources are invested in pharmacological and toxicological studies, a thorough understanding of its fundamental biopharmaceutical properties is paramount. Aqueous solubility directly influences the rate and extent of drug absorption from the gastrointestinal tract.[1] A compound with poor aqueous solubility is likely to exhibit low and variable oral bioavailability, posing significant challenges for formulation development.

This guide outlines the strategic approach to building a comprehensive solubility profile, a cornerstone of the Biopharmaceutics Classification System (BCS) which categorizes drugs based on their solubility and permeability.[2][3] By systematically evaluating the solubility of 3-[2-(4-Bromophenoxy)ethyl]-1,3-benzoxazol-2-one across a spectrum of physiologically and pharmaceutically relevant conditions, we can anticipate potential development hurdles and devise rational formulation strategies.

Physicochemical Foundation of the Target Compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. A preliminary in-silico and basic characterization is the logical first step.

  • Chemical Structure: C₁₅H₁₂BrNO₃

  • Molecular Weight: 346.17 g/mol

  • Key Structural Features: The molecule possesses a rigid, largely hydrophobic benzoxazolone ring system and a bromophenoxy group. The ether linkage and the ethyl spacer introduce some conformational flexibility. The presence of the bromine atom increases molecular weight and lipophilicity. The benzoxazolone ring contains a lactam-like amide, which can participate in hydrogen bonding.

  • Predicted Properties (In-Silico):

    • logP (Octanol-Water Partition Coefficient): Computational models predict a high logP value, suggesting a lipophilic character and anticipating low intrinsic aqueous solubility.

    • pKa (Ionization Constant): The benzoxazolone moiety is weakly acidic, but unlikely to ionize significantly in the physiological pH range. The absence of strongly basic functional groups suggests the molecule will likely behave as a neutral entity across the gastrointestinal pH spectrum.

This initial assessment frames our hypothesis: 3-[2-(4-Bromophenoxy)ethyl]-1,3-benzoxazol-2-one is expected to be a poorly soluble compound , likely falling into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[2] This hypothesis dictates the necessity of the rigorous experimental plan that follows.

The Core Investigation: Thermodynamic vs. Kinetic Solubility

It is critical to distinguish between two types of solubility measurements, as they answer different questions in the development pipeline.[4][5]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under conditions of thermodynamic equilibrium with an excess of solid drug.[6] It is the "gold standard" measurement, crucial for pre-formulation, and is determined using methods like the Shake-Flask technique.[6][7]

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[4][8] It is a high-throughput method used in early discovery to flag potential solubility issues but can often overestimate the true solubility.[8]

For robust pre-formulation assessment, thermodynamic solubility is the primary focus.

Experimental Design: A Multi-faceted Approach

Our investigation is structured to build a complete picture of the compound's solubility behavior. The overall workflow is depicted below.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Aqueous Profile cluster_2 Phase 3: Formulation Assessment A Compound Receipt & Physicochemical Prediction B Solid-State Characterization (XRPD, DSC, TGA) A->B Input for polymorph screening C Thermodynamic Solubility (Shake-Flask Method) B->C D pH-Solubility Profile (pH 1.2 to 7.4) C->D Establishes intrinsic solubility E Solubility in Co-solvents & Excipients D->E F Biopharmaceutical Classification (BCS) D->F E->F Provides data for enabling formulations G Final Report & Formulation Strategy F->G

Caption: Overall workflow for solubility profile determination.

Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Principle: This method ensures that the solution reaches equilibrium with the solid phase, providing the most accurate and reliable measure of solubility. The extended incubation time allows for any potential solid-state transformations to occur.[5][6]

Methodology:

  • Preparation: Add an excess amount of solid 3-[2-(4-Bromophenoxy)ethyl]-1,3-benzoxazol-2-one (e.g., 5-10 mg) to a series of clear glass vials. The excess must be sufficient to remain visible at the end of the experiment.[9]

  • Solvent Addition: To each vial, add a precise volume (e.g., 2 mL) of the desired aqueous medium (e.g., purified water).

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or rotator set at 25°C and 37°C (to assess temperature effects). Agitate for a minimum of 48 hours. A 24-hour time point can be included to confirm that equilibrium has been reached.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

  • Sampling: Carefully withdraw an aliquot from the clear supernatant. To ensure no solid particles are transferred, immediately filter the aliquot through a 0.22 µm syringe filter (select a filter material, e.g., PVDF, that has low drug binding). Discard the first portion of the filtrate.

  • Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method. Prepare a standard calibration curve to ensure accurate measurement.

  • Confirmation: The pH of the solution should be measured at the beginning and end of the experiment to ensure it has not shifted.[9][10] The remaining solid should be recovered and analyzed by XRPD to check for any polymorphic or solvate transformations during the experiment.

Protocol: pH-Solubility Profile

Principle: The solubility of ionizable compounds is highly dependent on pH. For neutral compounds, this experiment confirms the lack of pH effect. This profile is critical for predicting dissolution behavior in the variable pH environments of the gastrointestinal tract.[1][11]

Methodology:

  • Execute the Shake-Flask protocol described in Section 4.1.

  • Instead of using only water, use a series of buffered solutions across a physiologically relevant pH range. Per regulatory guidance, this should include at a minimum:

    • pH 1.2 (Simulated Gastric Fluid without enzymes)

    • pH 4.5 (Acetate Buffer)

    • pH 6.8 (Phosphate Buffer, Simulated Intestinal Fluid without enzymes)[10]

  • Additional pH points (e.g., 2.0, 5.5, 7.4) can be included for a higher-resolution profile.

  • Plot the measured solubility (in mg/mL or µg/mL) as a function of pH.

G A Molecule (Neutral) B Molecule (Neutral) A->B No significant ionization expected -> Solubility should be flat across pH range

Caption: Expected impact of pH on the neutral molecule's state.

Protocol: Solubility in Pharmaceutical Solvents

Principle: For poorly soluble compounds, formulation strategies often involve co-solvents, surfactants, or lipid-based systems. Assessing solubility in common pharmaceutical-grade solvents provides the foundational data needed to select an appropriate formulation path.

Methodology:

  • Execute the Shake-Flask protocol described in Section 4.1.

  • Replace the aqueous media with a panel of common pharmaceutical solvents and co-solvent mixtures, such as:

    • Ethanol

    • Propylene Glycol (PG)

    • Polyethylene Glycol 400 (PEG 400)

    • Dimethyl Sulfoxide (DMSO)

    • Mixtures (e.g., 50:50 PG:Water, 20:80 Ethanol:Water)

  • Quantify the solubility in each medium.

Data Presentation and Interpretation

All quantitative data must be summarized in clear, concise tables for comparative analysis.

Table 1: Thermodynamic Solubility in Aqueous Media

Medium Temperature (°C) Measured Solubility (µg/mL) BCS Solubility Class
Purified Water 25 [Hypothetical Value: 0.8] Poorly Soluble
Purified Water 37 [Hypothetical Value: 1.1] Poorly Soluble
pH 1.2 Buffer 37 [Hypothetical Value: 1.0] Poorly Soluble
pH 4.5 Buffer 37 [Hypothetical Value: 0.9] Poorly Soluble
pH 6.8 Buffer 37 [Hypothetical Value: 1.0] Poorly Soluble

Note: A drug is considered 'highly soluble' when the highest therapeutic dose is soluble in ≤250 mL of aqueous media over the pH range of 1.2-6.8.[2] Assuming a hypothetical dose of 10 mg, the dose number (Dose/Solubility Volume) would be >1, confirming it as poorly soluble.

Table 2: Solubility in Common Pharmaceutical Solvents (at 25°C)

Solvent / Co-solvent System Measured Solubility (mg/mL) Fold Increase (vs. Water)
Purified Water 0.0008 1x
Ethanol [Hypothetical Value: 5.2] ~6500x
Propylene Glycol [Hypothetical Value: 12.5] ~15625x
PEG 400 [Hypothetical Value: 25.8] ~32250x

| 50:50 (v/v) PG:Water | [Hypothetical Value: 0.9] | ~1125x |

Interpretation of Results:

  • The flat pH-solubility profile (Table 1) confirms the compound behaves as a neutral molecule, and its absorption will not be significantly influenced by the varying pH of the GI tract.

  • The extremely low aqueous solubility (<1 µg/mL) definitively classifies 3-[2-(4-Bromophenoxy)ethyl]-1,3-benzoxazol-2-one as a poorly soluble compound according to the Biopharmaceutics Classification System.[12]

  • The significant increase in solubility in organic co-solvents (Table 2) indicates that solvent-based formulation strategies, such as self-emulsifying drug delivery systems (SEDDS) or co-solvent-based soft gelatin capsules, are viable paths forward. The high solubility in PEG 400 is particularly promising for developing amorphous solid dispersions.

Conclusion and Formulation Outlook

The systematic characterization outlined in this guide provides a definitive solubility profile for 3-[2-(4-Bromophenoxy)ethyl]-1,3-benzoxazol-2-one. The data confirms the initial hypothesis of poor aqueous solubility, independent of physiological pH. This firmly places the compound in a challenging development category (BCS Class II or IV) where bioavailability will be limited by its dissolution rate.

However, the favorable solubility in common pharmaceutical co-solvents provides clear, actionable directions for formulation scientists. The immediate focus should be on solubility-enhancement technologies. The quantitative data generated through these protocols serves as the essential foundation for rational formulation design, enabling the project to move forward with a clear understanding of the biopharmaceutical challenges and a data-driven strategy to overcome them. This rigorous, foundational approach is indispensable for minimizing late-stage failures and accelerating the path to a viable drug product.

References

  • ICH. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. European Medicines Agency. [Link]

  • Teagasc. (2013). ICH Q6A - Specifications: Test procedures and acceptance criteria. [Link]

  • ECA Academy. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

  • ResearchGate. ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: Chemical substances. [Link]

  • National Pharmaceutical Regulatory Agency (NPRA). (2013). GUIDANCE ON BIOPHARMACEUTICS CLASSIFICATION SYSTEM (BCS)-BASED BIOWAIVER. [Link]

  • Generics and Biosimilars Initiative. FDA issues final guidance on BCS-based biowaivers. [Link]

  • ICH. (2019). M9 BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. [Link]

  • IKEV. ICH Q6A Guideline. [Link]

  • MDPI. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]

  • Ingenta Connect. (2024). Determination of pH-Solubility Profile and Development of Predict.... [Link]

  • Systematic Reviews in Pharmacy. (2010). Biopharmaceutics Classification System. [Link]

  • PCBIS. Thermodynamic solubility. [Link]

  • Explorit. PH Solubility Profile: Significance and symbolism. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Bienta. Shake-Flask Solubility Assay. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • World Health Organization (WHO). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying active pharmaceutical ingredients within the Biopharmaceutics Classification System. [Link]

  • ResearchGate. (2025). Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium | Request PDF. [Link]

  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

Sources

Protocols & Analytical Methods

Method

Precision Mitsunobu Alkylation of Benzoxazolone Derivatives

Application Note & Protocol Guide Introduction: The Strategic Advantage of Mitsunobu Alkylation Benzoxazolone (2(3H)-benzoxazolone) derivatives are privileged scaffolds in medicinal chemistry, serving as core pharmacopho...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction: The Strategic Advantage of Mitsunobu Alkylation

Benzoxazolone (2(3H)-benzoxazolone) derivatives are privileged scaffolds in medicinal chemistry, serving as core pharmacophores in analgesics, anti-inflammatory agents, and dopamine agonists. While classical alkylation using alkyl halides and base (e.g., K₂CO₃/DMF) is common, it often suffers from poor regioselectivity (N- vs. O-alkylation mixtures) and harsh thermal conditions.

The Mitsunobu reaction offers a superior alternative for incorporating benzoxazolone moieties. By coupling the acidic N-H heterocycle with a primary or secondary alcohol, this protocol achieves:

  • Regiocontrol: Exclusive N-alkylation is typically observed due to the specific mechanistic pathway, avoiding the O-alkylated impurity common in Sɴ2 halide displacements.

  • Stereochemical Inversion: The reaction proceeds with Walden inversion at the alcohol center, allowing for the precise synthesis of chiral drugs.

  • Mild Conditions: Reactions occur at 0°C to room temperature, preserving sensitive functional groups.

This guide details the optimized conditions for coupling benzoxazolones, leveraging their ideal acidity (pKa ~8.7–9.0) for standard Mitsunobu kinetics.

Mechanistic Insights & Causality

To master this protocol, one must understand the "pKa Window." The Mitsunobu reaction relies on the protonation of the betaine intermediate by the pronucleophile (benzoxazolone).

  • The Betaine Formation: Triphenylphosphine (PPh₃) attacks the azo group of the azodicarboxylate (e.g., DIAD), forming a Morrison-Brunn-Huisgen betaine.

  • The Proton Transfer (Critical Step): This basic betaine deprotonates the benzoxazolone. Since the pKa of benzoxazolone (~8.7) is well below the threshold of the betaine (effective basicity pKa ~11–13), this step is rapid and irreversible, generating the benzoxazolone anion .

  • Activation & Attack: The protonated betaine activates the alcohol, forming an alkoxyphosphonium salt. The benzoxazolone anion then attacks the carbon, displacing the phosphine oxide.

Visualizing the Pathway

MitsunobuMechanism Reagents Reagents: PPh3 + DIAD Betaine Betaine Intermediate (zwitterion) Reagents->Betaine Nucleophilic attack Protonation Protonation Step: Benzoxazolone (pKa ~8.7) donates H+ to Betaine Betaine->Protonation Rapid equilibrium Activation Alcohol Activation: Formation of Alkoxyphosphonium Ion Protonation->Activation + Alcohol (R-OH) Attack Nucleophilic Attack: Benzoxazolone Anion attacks C-O-P (SN2 Inversion) Activation->Attack Rate-determining step Product Final Product: N-Alkylated Benzoxazolone + TPPO + Hydrazine Attack->Product Inversion of Config.

Caption: Mechanistic flow ensuring N-alkylation via specific protonation and SN2 displacement.

Experimental Protocols
Protocol A: Standard Conditions (High Throughput / General Use)

Best for primary alcohols and unhindered secondary alcohols.

Reagents:

  • Substrate: 2-Benzoxazolone derivative (1.0 equiv)

  • Alcohol: Primary or Secondary Alcohol (1.1 – 1.2 equiv)

  • Phosphine: Triphenylphosphine (PPh₃) (1.2 – 1.5 equiv)

  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.2 – 1.5 equiv)

    • Note: DIAD is preferred over DEAD due to higher stability and liquid handling.

  • Solvent: Anhydrous THF (0.1 – 0.2 M concentration)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

  • Dissolution: Add PPh₃, Benzoxazolone, and the Alcohol to the flask. Dissolve in anhydrous THF.

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Addition: Add DIAD dropwise over 10–15 minutes. The solution will turn yellow/orange.

    • Why? Slow addition prevents the azodicarboxylate from reacting with itself or overheating, which can degrade the betaine.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT). Stir for 2–12 hours. Monitor by TLC/LCMS.

  • Workup: Concentrate the solvent under reduced pressure.

  • Purification:

    • Trituration (Crucial Step): Add a mixture of Hexanes:Ether (9:1) to the residue and sonicate. The byproduct triphenylphosphine oxide (TPPO) will precipitate as a white solid. Filter off the solid.

    • Concentrate the filtrate and purify via flash column chromatography (typically Hexanes/EtOAc gradient).

Protocol B: "Difficult" Substrates (Steric Bulk / High pKa)

Use when standard conditions fail or for sterically hindered secondary alcohols.

Reagents:

  • Reagent Pair: 1,1'-(Azodicarbonyl)dipiperidine (ADDP ) + Tributylphosphine (PBu₃ )[1]

  • Why? ADDP/PBu₃ forms a more basic betaine and is less sensitive to steric hindrance than DIAD/PPh₃.

Procedure Modifications:

  • Dissolve ADDP (1.5 equiv), Benzoxazolone (1.0 equiv), and Alcohol (1.5 equiv) in anhydrous THF (or Toluene for higher temps).

  • Cool to 0°C.

  • Add PBu₃ (1.5 equiv) dropwise. (Note: PBu₃ is pyrophoric; handle under strict inert atmosphere).

  • Allow to warm to RT. If no reaction occurs after 4 hours, heat to 60°C.

Optimization & Troubleshooting Matrix
VariableRecommendationRationale
Solvent THF (Standard)Solubilizes all components; stabilizes the betaine intermediate.
Toluene Use for higher temperature reactions (Protocol B). Can alter regioselectivity in rare cases, but generally safe for benzoxazolones.
DCM Use if the alcohol is acid-sensitive; DCM is non-coordinating but reaction rates may be slower.
Order of Addition Standard (PPh3/NuH/ROH -> DIAD)Simplest. Keeps NuH concentration high to protonate betaine immediately.
Inverse (PPh3/DIAD -> ROH/NuH)"Pre-formation" of betaine. Use if the alcohol is extremely hindered or if the NuH is prone to side reactions with free DIAD.
Byproduct Removal PS-PPh3 (Polymer Supported)Use resin-bound PPh3. Filtration removes the phosphine oxide. Ideal for library synthesis.
DTBAD (Di-tert-butyl azodicarboxylate)The hydrazine byproduct decomposes to volatile gases + t-butanol upon TFA treatment, simplifying cleanup.
Workflow Visualization

Workflow cluster_0 Phase 1: Setup cluster_1 Phase 2: Reaction cluster_2 Phase 3: Purification Step1 Dissolve NuH, ROH, PPh3 in THF Step2 Cool to 0°C Step1->Step2 Step3 Add DIAD Dropwise Step2->Step3 Step4 Stir 0°C -> RT (2-12 hrs) Step3->Step4 Step5 Concentrate Step4->Step5 Step6 Triturate (Hex/Ether) Remove TPPO Step5->Step6 Step7 Flash Chromatography Step6->Step7

Caption: Operational workflow for standard Mitsunobu alkylation of benzoxazolones.

References
  • Mitsunobu Reaction Review & Mechanism

    • Swamy, K. C. K., et al.
  • pKa of Benzoxazolone Deriv

    • Gökhan-Kelekçi, N., et al. "Determination of pKa Values of Some Benzoxazoline Derivatives.
  • ADDP/PBu3 Reagent System

    • Tsunoda, T., et al. "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction." Tetrahedron Letters, 1993.
  • Application in PPAR Agonist Synthesis (Benzoxazolone/Pyridine Ethers)

    • Humphries, P. S., et al. "ADDP and PS-PPh3: An Efficient Mitsunobu Protocol."[1][2] Bioorganic & Medicinal Chemistry Letters, 2006.

  • Regioselectivity in Heterocycle Alkyl

    • Fletcher, S., et al. "Fine-tuning the chemo- and regioselective alkylation of 1,4-benzodiazepines." MedChemComm, 2012.

Sources

Application

Application Note: COX-1 and COX-2 Inhibition Assay Protocols for Benzoxazolones

Abstract Benzoxazolones (2(3H)-benzoxazolones) are a privileged scaffold in medicinal chemistry, frequently utilized as bioisosteres for salicylic acid derivatives to develop non-steroidal anti-inflammatory drugs (NSAIDs...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzoxazolones (2(3H)-benzoxazolones) are a privileged scaffold in medicinal chemistry, frequently utilized as bioisosteres for salicylic acid derivatives to develop non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity. Their therapeutic efficacy relies on the selective inhibition of Cyclooxygenase-2 (COX-2) over the constitutive Cyclooxygenase-1 (COX-1).[1][2] This application note provides a rigorous, field-validated technical guide for evaluating benzoxazolone derivatives. It details optimized protocols for colorimetric and fluorometric inhibition assays, addresses specific solubility challenges inherent to this lipophilic scaffold, and outlines the mathematical framework for determining Selectivity Indices (SI).

Introduction & Mechanistic Basis[3]

The Benzoxazolone Scaffold in NSAID Design

Benzoxazolones exert anti-inflammatory effects by blocking the arachidonic acid (AA) binding channel of COX enzymes. Unlike traditional NSAIDs (e.g., indomethacin) that often cause gastric ulceration via COX-1 inhibition (which depletes cytoprotective prostaglandins), benzoxazolone derivatives can be structurally tuned to fit the larger hydrophobic side pocket of COX-2 (Val523) while being excluded from the tighter COX-1 channel (Ile523).

Assay Principle: The Peroxidase Trap

Direct measurement of Prostaglandin G2 (PGG2) is unstable. Therefore, standard screening assays utilize the peroxidase activity of the COX enzymes as a reporter.[3]

  • Cyclooxygenase Reaction: COX converts Arachidonic Acid (AA) to PGG2.[3]

  • Peroxidase Reaction: The heme-dependent peroxidase active site reduces PGG2 to PGH2.

  • Signal Generation: During reduction, a co-substrate (TMPD or ADHP) is oxidized, producing a colorimetric or fluorescent signal proportional to enzyme activity.

Mechanism Diagram

The following diagram illustrates the dual-activity mechanism utilized in these protocols.

COX_Mechanism AA Arachidonic Acid (Substrate) COX_Site COX Active Site (Inhibition Target) AA->COX_Site PGG2 PGG2 (Unstable Intermediate) COX_Site->PGG2 Cyclooxygenation POX_Site Peroxidase Active Site (Heme-Dependent) PGG2->POX_Site PGH2 PGH2 (Product) POX_Site->PGH2 Peroxidation Substrate_Ox Oxidized Signal (Blue/Resorufin) POX_Site->Substrate_Ox Signal Generation Substrate_Red Reduced Substrate (TMPD/ADHP) Substrate_Red->POX_Site Inhibitor Benzoxazolone Derivative Inhibitor->COX_Site Competitive Binding

Caption: Dual-enzymatic cascade of COX assays. Benzoxazolones competitively inhibit the COX site, preventing PGG2 formation and subsequent signal generation.

Critical Experimental Considerations

Solubility and Solvent Effects

Benzoxazolones are highly lipophilic.

  • Solvent: Dissolve stock solutions in 100% DMSO. Avoid Ethanol for stocks as it may evaporate during serial dilutions, altering concentrations.

  • Assay Tolerance: COX enzymes are sensitive to organic solvents. Keep final DMSO concentration ≤ 2.5% (v/v) in the well.

    • Validation Step: If a compound requires 5% DMSO to remain soluble, you must run a "Solvent Control" (Enzyme + 5% DMSO) to normalize data, as DMSO alone can inhibit COX by ~10-15%.

Interference Check (False Positives)

Benzoxazolones generally do not act as redox scavengers, but some amino-substituted derivatives might.

  • The Trap: If a compound acts as an antioxidant, it will prevent TMPD oxidation chemically, appearing as a COX inhibitor even if it doesn't bind the enzyme.

  • The Fix: Run a "No-Enzyme Control" .

    • Mix Assay Buffer + Heme + Inhibitor + TMPD + Arachidonic Acid.

    • Add a small amount of H2O2 (to artificially drive peroxidase).

    • If the signal is quenched compared to control, your compound is interfering with the reporter system, not the enzyme.

Protocol 1: Colorimetric COX Inhibitor Screening (High-Throughput)

Best for initial library screening (IC50 > 50 nM).

Reagents & Equipment[5][6]
  • Enzymes: Ovine COX-1 (native) and Human Recombinant COX-2.[3][4][5][6]

  • Substrate: Arachidonic Acid (AA) in Ethanol (keep on ice, light sensitive).

  • Chromogen: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).[3][5]

  • Cofactor: Hemin (Heme).

  • Plate Reader: Capable of reading Absorbance at 590 nm .[5][7]

Workflow Diagram

Colorimetric_Workflow Step1 1. Prepare Reagents (Buffer, Heme, Enzymes) Keep Enzymes on Ice Step2 2. Background & 100% Activity Wells Add Buffer + Heme + Enzyme Step1->Step2 Step3 3. Inhibitor Wells Add Buffer + Heme + Enzyme + Benzoxazolone Step1->Step3 Step4 4. Pre-Incubation 10-15 mins @ 25°C (Critical for Benzoxazolone binding) Step2->Step4 Step3->Step4 Step5 5. Initiation Add TMPD then Arachidonic Acid Step4->Step5 Step6 6. Measurement Incubate 5 mins @ 25°C Read Abs @ 590 nm Step5->Step6

Caption: Step-by-step workflow for the Colorimetric TMPD assay.

Detailed Procedure
  • Buffer Prep: Dilute 10X Assay Buffer (0.1 M Tris-HCl, pH 8.0) to 1X.

  • Heme Preparation: Dilute Hemin stock in 1X Assay Buffer. Note: Hemin is required for the peroxidase active site.

  • Inhibitor Dilution: Prepare a 10-point dilution series of the benzoxazolone derivative in DMSO. Further dilute 1:10 in Assay Buffer so the final addition is only 10% DMSO (resulting in <2% in the well).

  • Plating (96-well plate):

    • Background Wells: 160 µL Buffer + 10 µL Heme.

    • 100% Initial Activity: 150 µL Buffer + 10 µL Heme + 10 µL Enzyme (COX-1 or COX-2).[3]

    • Inhibitor Wells: 150 µL Buffer + 10 µL Heme + 10 µL Enzyme + 10 µL Inhibitor.[3]

  • Pre-Incubation: Shake plate for 1 minute, then incubate at 25°C for 15 minutes .

    • Why? Benzoxazolones are often "slow-tight binding" inhibitors. Without this step, IC50 values will be underestimated.

  • Initiation:

    • Add 20 µL Colorimetric Substrate Solution (TMPD).

    • Add 20 µL Arachidonic Acid Solution to all wells.

  • Reading: Shake carefully. Incubate for exactly 5 minutes at 25°C. Read Absorbance at 590 nm .

Protocol 2: Fluorometric COX Inhibitor Screening (High Sensitivity)

Best for potent compounds (IC50 < 50 nM) or limited enzyme supply.

Differences from Colorimetric
  • Probe: Uses ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

  • Output: Fluorescence (Ex: 530-540 nm / Em: 585-595 nm).

  • Sensitivity: ~10x more sensitive than TMPD.

Procedure Modifications
  • Reaction Volume: Total volume is usually reduced to 100 µL per well to conserve reagents.

  • Initiation: Prepare a Master Mix of Arachidonic Acid + ADHP. Add this mixture to the pre-incubated Enzyme/Inhibitor wells.

  • Reading: Endpoint measurement after 5-10 minutes is preferred over kinetic reads for high-throughput screening of benzoxazolones.

Data Analysis & Selectivity Calculation

Calculating % Inhibition

First, subtract the average Background value from all wells.



Determining IC50

Plot log[Inhibitor Concentration] (x-axis) vs. % Inhibition (y-axis).[2] Fit the data using a 4-parameter logistic (4PL) regression equation (e.g., in GraphPad Prism or SigmaPlot).

Selectivity Index (SI)

The SI quantifies the safety profile (sparing COX-1).



  • Interpretation:

    • SI < 1: COX-1 Selective (High risk of GI toxicity).

    • SI = 1: Non-selective (Standard NSAID profile, e.g., Diclofenac).

    • SI > 10: COX-2 Preferential.[4]

    • SI > 50: COX-2 Selective (Coxib-like profile).

    • Target for Benzoxazolones: Aim for SI > 50 for a competitive lead candidate.

Troubleshooting Guide

IssuePossible CauseSolution
Precipitation in Well Benzoxazolone insolubility in aqueous buffer.Check well visually.[2] Reduce final concentration. Use a lower starting concentration for the dilution series (e.g., start at 50 µM instead of 100 µM).
High Background Oxidized TMPD or Heme degradation.Prepare TMPD fresh. Keep Heme solution in the dark.
No Inhibition (False Negative) Insufficient pre-incubation.Increase pre-incubation time to 20-30 mins to allow conformational change in COX-2.
100% Inhibition at all doses Enzyme denaturation by DMSO.Ensure final DMSO < 2.5%. Run a solvent control.

References

  • Cayman Chemical. COX Colorimetric Inhibitor Screening Assay Kit Protocol.Link

  • Gökhan-Kelekçi, N., et al. (2009). Synthesis and anti-inflammatory activity of some new 2-substituted benzoxazoles. Bioorganic & Medicinal Chemistry.[2][8][3][6][9] Link

  • Köksal, M., et al. (2018). Synthesis and COX-1/COX-2 inhibitory activity of new benzoxazolone derivatives. Medicinal Chemistry Research. Link

  • Abcam. Cyclooxygenase 2 (COX2) Inhibitor Screening Kit (Fluorometric).Link

  • Blobaum, A.L., & Marnett, L.J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of Medicinal Chemistry. Link

Sources

Method

Application Note: Antimicrobial Screening Methodologies for Benzoxazolone Derivatives

Introduction & Chemical Context The 2(3H)-benzoxazolone (benzoxazolinone) core is a privileged scaffold in medicinal chemistry, structurally bioisosteric to adenine and guanine bases. This structural similarity allows be...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The 2(3H)-benzoxazolone (benzoxazolinone) core is a privileged scaffold in medicinal chemistry, structurally bioisosteric to adenine and guanine bases. This structural similarity allows benzoxazolone derivatives to interact with diverse biological targets, most notably bacterial DNA gyrase and fungal cell membranes. Unlike simple benzoxazoles, the presence of the carbamate moiety (–O–CO–NH–) in the ring system imparts unique hydrogen-bonding capabilities and solubility profiles that necessitate specific screening protocols.

This guide moves beyond generic antimicrobial testing to address the specific physicochemical challenges of benzoxazolones—primarily their low aqueous solubility and tendency to precipitate in standard Mueller-Hinton media—ensuring high-fidelity data for lead optimization.

Pre-Screening: Compound Handling & Solubility Optimization[1]

The Failure Point: The most common error in screening lipophilic heterocycles like benzoxazolones is "pseudo-resistance" caused by compound precipitation in the assay well, or conversely, "false susceptibility" due to solvent toxicity.

Protocol A: Stock Solution Preparation
  • Solvent Selection: Dissolve neat benzoxazolone derivatives in 100% Dimethyl Sulfoxide (DMSO). Avoid ethanol, as it evaporates during incubation, altering concentrations.

  • Concentration: Prepare a 10 mM or 5 mg/mL master stock.

    • Note: If the compound possesses a bulky hydrophobic tail (e.g., N-alkylated derivatives), sonication at 40°C for 10 minutes is often required to ensure complete dissolution.

  • Solubility Check (The "Water Spike" Test):

    • Before the biological assay, pipette 10 µL of stock into 990 µL of PBS.

    • Measure Absorbance at 600nm.[1][2][3]

    • Pass Criteria: OD600 < 0.05. If cloudy (precipitate forms), you must lower the testing range or use a cyclodextrin carrier (e.g., 2-hydroxypropyl-β-cyclodextrin) to maintain solubility in the aqueous phase.

Primary Screening: Broth Microdilution (MIC Determination)

This protocol aligns with CLSI M07 guidelines but is adapted for hydrophobic small molecules.

Experimental Design
  • Format: 96-well sterile polystyrene microplates (U-bottom).

  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[4]

  • Inoculum:

    
     CFU/mL.
    
Step-by-Step Workflow
  • Plate Preparation (Serial Dilution):

    • Add 100 µL of CAMHB to columns 2–12.

    • Add 200 µL of the highest test concentration (4x final desired concentration) to column 1.

    • Perform 1:2 serial dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Column 11 (Growth Control): Broth + Bacteria + Solvent (DMSO matched to test wells).

    • Column 12 (Sterility Control): Broth only.

  • Inoculum Preparation:

    • Resuspend fresh colonies (18-24h growth) in saline to match a 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in CAMHB.

    • Add 100 µL of this diluted inoculum to wells 1–11.

  • Final Solvent Concentration: Ensure the final DMSO concentration in the well is ≤ 1% (v/v) . Benzoxazolones are often tested up to 512 µg/mL; higher DMSO loads will inhibit sensitive strains like S. aureus, confounding results.

Data Interpretation[1][2][4][6][7][8][9]
  • MIC (Minimum Inhibitory Concentration): The lowest concentration with no visible growth (no turbidity/button).

  • Validation: The Growth Control (Col 11) must be turbid. The Sterility Control (Col 12) must be clear.

Visualization: Microdilution Logic

MIC_Workflow Stock 10mM Stock (100% DMSO) Dilution Serial Dilution (CAMHB Media) Stock->Dilution Dilute to 2x Plate 96-Well Plate Incubation (18-24h) Dilution->Plate 100µL/well Inoculum Bacterial Inoculum (5x10^5 CFU/mL) Inoculum->Plate 100µL/well Readout Visual/OD600 Read Determine MIC Plate->Readout Clear = Inhibited Turbid = Growth

Caption: Workflow for CLSI-compliant broth microdilution to determine MIC values for benzoxazolone derivatives.

Secondary Screening: Mechanism & Kinetics

Once "hits" (MIC < 64 µg/mL) are identified, characterize the quality of inhibition.

A. Time-Kill Kinetics (Bactericidal vs. Bacteriostatic)

Benzoxazolones acting on DNA gyrase often exhibit time-dependent bactericidal activity.

  • Setup: Prepare tubes with compound at 1x MIC and 4x MIC .

  • Sampling: Inoculate with

    
     CFU/mL. Remove aliquots at 0, 2, 4, 8, and 24 hours.
    
  • Plating: Serially dilute aliquots in saline and plate onto Agar. Count colonies.

  • Definition: Bactericidal is defined as a

    
     reduction in CFU/mL (99.9% kill) within 24 hours.
    
B. Biofilm Inhibition (Crystal Violet Assay)

Benzoxazolones with N-alkyl chains often disrupt biofilm matrices.

  • Growth: Grow biofilm in 96-well flat-bottom plates (TSB + 1% Glucose) for 24h with the compound.

  • Wash: Gently wash wells 3x with PBS to remove planktonic cells.

  • Stain: Add 0.1% Crystal Violet (15 mins). Wash 3x with water.[1]

  • Elute: Solubilize stain with 30% Acetic Acid or 95% Ethanol.[5]

  • Quantify: Measure OD595. Calculate % Inhibition relative to untreated control.[1]

Data Presentation & Analysis

Report your findings using the following standardized table format to ensure comparability across studies.

Compound IDR1 (Substituent)MIC (µg/mL) S. aureusMIC (µg/mL) E. coliBiofilm IC50 (µg/mL)ClogP
BZ-01 -H32>128N/A1.2
BZ-05 -CH3166445.21.8
BZ-12 -Cl43212.52.4
Ciprofloxacin (Control)0.50.0150.8-

Statistical Validation:

  • All MICs should be performed in triplicate .

  • For Biofilm/Time-kill data, use ANOVA with Dunnett’s post-hoc test to compare against the untreated control. Significance is set at p < 0.05.

Visualization: Strategic Screening Pipeline

Screening_Pipeline Synthesis Benzoxazolone Synthesis (N-alkylation/Mannich bases) Solubility Solubility Check (DMSO/PBS Stability) Synthesis->Solubility Primary Primary Screen (MIC) Broth Microdilution Solubility->Primary Decision MIC < 64 µg/mL? Primary->Decision Discard Discard / Redesign Decision->Discard No Secondary Secondary Profiling Decision->Secondary Yes Mechanism Time-Kill Kinetics (Bactericidal vs Static) Secondary->Mechanism Biofilm Biofilm Inhibition (Crystal Violet) Secondary->Biofilm Tox Cytotoxicity (CC50) Selectivity Index Secondary->Tox

Caption: Decision tree for the evaluation of benzoxazolone antimicrobial agents, prioritizing solubility and potency gating.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • National Institutes of Health (NIH). (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation. PMC. [Link]

  • European Bioinformatics Institute (EMBL-EBI). (2022). ChEMBL Assay: Solubility of the compound in DMSO. [Link]

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Phenoxyethyl-Benzoxazolone Analogs

Introduction: The Purification Challenge of Phenoxyethyl-Benzoxazolone Analogs Phenoxyethyl-benzoxazolone analogs represent a promising class of heterocyclic compounds with a wide range of biological activities, making t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purification Challenge of Phenoxyethyl-Benzoxazolone Analogs

Phenoxyethyl-benzoxazolone analogs represent a promising class of heterocyclic compounds with a wide range of biological activities, making them key targets in pharmaceutical and agrochemical research.[1][2] The core benzoxazolone scaffold possesses a unique physicochemical profile, with both lipophilic and hydrophilic fragments within a single framework, and a weakly acidic nature.[1][2] The addition of a phenoxyethyl side chain further modulates these properties, often resulting in compounds of intermediate polarity. This amphiphilic character, while potentially beneficial for biological activity, presents a significant challenge for purification. Crude synthetic mixtures often contain starting materials, intermediates, and side-products with closely related polarities, necessitating a robust and high-resolution purification technique like High-Performance Liquid Chromatography (HPLC).

This application note provides a comprehensive guide to developing and implementing HPLC purification methods for phenoxyethyl-benzoxazolone analogs. It is designed for researchers, scientists, and drug development professionals seeking to isolate these target compounds with high purity and yield. We will delve into the principles of method development, from analytical scale scouting to preparative scale-up, providing both theoretical rationale and practical, step-by-step protocols.

Foundational Principles: Why Reverse-Phase HPLC is the Method of Choice

For compounds of intermediate polarity like phenoxyethyl-benzoxazolone analogs, Reverse-Phase HPLC (RP-HPLC) is the most effective and widely used purification strategy. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[3][4] The separation is driven by hydrophobic interactions; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

The key advantages of using RP-HPLC for this class of compounds are:

  • Excellent Resolution: The dual lipophilic and hydrophilic nature of the benzoxazolone scaffold allows for fine-tuning of retention and selectivity through manipulation of the mobile phase composition.[1]

  • Broad Applicability: A wide variety of C18 and other reverse-phase columns are commercially available, offering different selectivities.

  • Scalability: Methods developed at the analytical scale can be reliably scaled up to preparative purification.[3][5][6]

  • MS-Compatibility: By using volatile mobile phase modifiers like formic acid or acetic acid, the effluent can be directly coupled to a mass spectrometer for peak identification and purity analysis.[3]

Strategic Method Development Workflow

A systematic approach to method development is crucial for achieving efficient and robust purification. The workflow should begin at the analytical scale to conserve sample and solvent before scaling up to a preparative method.

Method_Development_Workflow cluster_analytical Analytical Method Development cluster_prep Preparative Scale-Up A Step 1: Column & Mobile Phase Selection B Step 2: Initial Gradient Scouting A->B Select starting conditions C Step 3: Gradient Optimization B->C Identify retention window D Step 4: Purity & Identity Confirmation (LC-MS) C->D Refine separation E Step 5: Calculate Loading Capacity D->E Transition to Scale-Up F Step 6: Scale Gradient & Flow Rate E->F Determine sample load G Step 7: Perform Preparative Run & Fraction Collection F->G Transfer method H Step 8: Post-Purification Analysis G->H Verify purity of fractions

Caption: A systematic workflow for HPLC method development and scale-up.

PART I: Analytical Method Development

The goal of this phase is to achieve baseline separation of the target compound from all impurities with good peak shape in a reasonable timeframe.[4]

Protocol 1: Initial Method Scouting

Objective: To establish initial chromatographic conditions and determine the approximate retention time of the target analog.

1. Materials & Instrumentation:

  • HPLC System: An analytical HPLC or UHPLC system with a UV-Vis or Diode Array Detector (DAD). An integrated mass spectrometer (LC-MS) is highly recommended.[7]
  • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is an excellent starting point.
  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
  • Sample: Crude reaction mixture dissolved in a suitable solvent (e.g., DMSO, Methanol) at ~1 mg/mL.

2. Chromatographic Conditions:

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides a good balance of efficiency and backpressure for initial screening. C18 is a versatile phase for moderately nonpolar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape for weakly acidic/basic compounds and ensures MS compatibility.[3]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile often provides better resolution and lower backpressure than methanol.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Gradient 5% to 95% B over 15 minutes, hold at 95% B for 2 minA broad gradient ensures elution of all compounds, from polar to nonpolar, to identify the retention window of the target.
Column Temperature 30 °CElevated temperature reduces viscosity and can improve peak shape.
Injection Volume 5-10 µLA small volume prevents column overloading at the analytical scale.
Detection DAD (e.g., 210-400 nm), with specific monitoring at ~254/280 nmBenzoxazolone systems typically have strong UV absorbance. A DAD allows for identification of the optimal wavelength.

3. Procedure:

  • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 10 column volumes.
  • Inject the crude sample.
  • Run the scouting gradient.
  • Analyze the chromatogram to identify the peak corresponding to the target compound (ideally by MS) and note its retention time. Identify critical impurity pairs that are difficult to separate.
Protocol 2: Gradient Optimization

Objective: To refine the gradient to maximize resolution between the target peak and its closest eluting impurities.

1. Principle: Once the retention time (t_R) of the target is known from the scouting run, a shallower, more focused gradient can be applied around that time to improve separation.

2. Procedure:

  • Based on the scouting run, design a new gradient. For example, if the target elutes at 10 minutes in the 15-minute scouting run (corresponding to ~65% B), a new gradient could be:
  • Hold at 45% B for 2 minutes.
  • Ramp from 45% B to 75% B over 10 minutes.
  • Increase to 95% B for 1 minute to wash the column.
  • Return to initial conditions and re-equilibrate.
  • Inject the sample and evaluate the resolution (Rs). The goal is to achieve an Rs value > 1.5 for all adjacent peaks.
  • Iteratively adjust the gradient slope and duration to achieve the desired separation. A shallower gradient increases run time but generally improves resolution.

Scouting [label="{Scouting Gradient | 5-95% B over 15 min | {Broad Elution | Low Resolution}}", fillcolor="#FBBC05"]; Optimized [label="{Optimized Gradient | 45-75% B over 10 min | {Focused Elution | High Resolution}}", fillcolor="#34A853", fontcolor="#FFFFFF"];

Scouting -> Optimized [label="Refine based on t_R", fontcolor="#202124", color="#5F6368"]; }

Caption: Transition from a broad scouting gradient to a focused, optimized gradient.

PART II: Preparative Scale-Up and Purification

Once an optimized analytical method is established, the conditions can be geometrically scaled to a larger preparative column to isolate milligram-to-gram quantities of the pure compound.[4][8][9]

Protocol 3: Preparative Scale-Up and Fraction Collection

Objective: To purify the target compound from the crude mixture with high purity and recovery.

1. Principle of Scaling: The key is to maintain the same linear velocity of the mobile phase and the same ratio of sample mass to column volume. The flow rate and gradient time must be adjusted based on the dimensions of the preparative column.

Scaling Factor (SF) Calculation: SF = (d_prep² / d_anal²) Where d_prep is the internal diameter of the preparative column and d_anal is the internal diameter of the analytical column.

Flow Rate & Gradient Time Adjustment:

  • New Flow Rate: Flow_prep = Flow_anal * SF

  • New Gradient Time: Time_prep = Time_anal * (V_prep / V_anal) * (Flow_anal / Flow_prep) = Time_anal (Note: If column lengths are the same, gradient time remains the same when scaling flow rate proportionally to the cross-sectional area).

2. Materials & Instrumentation:

  • HPLC System: A preparative HPLC system with a high-pressure gradient pump, a larger flow cell detector, and an automated fraction collector.[5][8]
  • Column: A preparative C18 column with the same packing material as the analytical column (e.g., 21.2 x 150 mm, 5 µm).
  • Sample: Crude material dissolved in a minimal amount of a strong solvent (like DMSO) and then diluted with the initial mobile phase to prevent injection solvent effects.

3. Scaled-Up Chromatographic Conditions (Example):

ParameterAnalytical Condition (4.6 mm ID)Preparative Condition (21.2 mm ID)Rationale
Column 4.6 x 150 mm, 5 µm21.2 x 150 mm, 5 µmSame length and particle size maintain separation characteristics. Diameter is increased for higher loading.
Scaling Factor (SF) N/A(21.2² / 4.6²) ≈ 21.2Geometric scaling factor based on column cross-sectional area.
Flow Rate 1.0 mL/min1.0 mL/min * 21.2 = 21.2 mL/min Maintains the linear velocity of the mobile phase.
Gradient Time 10 min (45-75% B)10 min (45-75% B)Gradient time is kept constant as the column length and flow rate are proportionally scaled.
Sample Load ~0.01 mg10-100+ mg (determined empirically)Loading capacity must be determined. Start with a small injection and increase until resolution is compromised (peak fronting).[10]
Detection Analytical Flow CellPreparative Flow CellA larger flow cell is needed to handle the higher flow rates without over-pressurizing.

4. Procedure:

  • Calculate the scaled flow rate for the preparative column.
  • Program the preparative HPLC with the scaled method.
  • Equilibrate the preparative column thoroughly.
  • Perform a small test injection on the preparative system to confirm the retention time.
  • Inject the full sample load.
  • Set the fraction collector to trigger collection based on UV threshold or time windows around the expected retention time of the target peak.
  • After the run, combine the pure fractions.
  • Analyze a small aliquot of the pooled fractions using the original analytical HPLC method to confirm purity.
  • Remove the solvent from the pooled fractions (e.g., via rotary evaporation or lyophilization) to yield the purified solid compound.

Chiral Separations: A Note on Enantiomers

If the phenoxyethyl-benzoxazolone analog contains a chiral center, enantiomers may need to be resolved. This requires specialized Chiral Stationary Phases (CSPs).[11][12]

  • Approach: Direct separation on a CSP is the most common method.[11] Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide columns are often effective.[11]

  • Method Development: Chiral method development is often empirical.[13] Screening different CSPs with various mobile phases (both normal-phase, like hexane/isopropanol, and reverse-phase) is necessary to find suitable conditions.[14]

  • Key Insight: Normal-phase chromatography often provides better resolution for chiral separations of compounds like benzoxazolone derivatives compared to reverse-phase.[14]

Conclusion

The purification of phenoxyethyl-benzoxazolone analogs is reliably achieved using a systematic reverse-phase HPLC strategy. By beginning with a broad analytical scouting gradient, optimizing the separation, and then methodically scaling the parameters to a preparative column, researchers can effectively isolate these valuable compounds with high purity. The principles and protocols outlined in this application note provide a robust framework for developing a self-validating purification system, ensuring the integrity and quality of the final product for subsequent biological evaluation or structural analysis.

References

  • Title: Separation of 2(3H)-Benzoxazolone, 6-nitro- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography Source: PubMed URL: [Link]

  • Title: Synthesis and biological profile of benzoxazolone derivatives Source: ResearchGate URL: [Link]

  • Title: What is Preparative HPLC | Find Your Purification HPLC System Source: Agilent URL: [Link]

  • Title: HPLC Purification: When to Use Analytical, Semi-Preparative and Preparative Methods Source: Gilson Inc. URL: [Link]

  • Title: Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry Source: Chromatography Today URL: [Link]

  • Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]

  • Title: Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry Source: ResearchGate URL: [Link]

  • Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]

  • Title: Chiral Mobile-Phase Additives in HPLC Enantioseparations Source: Springer Nature Experiments URL: [Link]

  • Title: HPLC separation of enantiomers using chiral stationary phases Source: Česká a slovenská farmacie URL: [Link]

  • Title: Preparative HPLC Primer Source: Shimadzu URL: [Link]

  • Title: Principles in preparative HPLC Source: University of Warwick URL: [Link]

  • Title: HPLC-based activity profiling for pharmacologically and toxicologically relevant natural products – principles and recent examples Source: PMC URL: [Link]

  • Title: What is Purification by Preparative Liquid Chromatography? Source: Interchim – Blog URL: [Link]

  • Title: Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites Source: Agilent URL: [Link]

  • Title: Synthesis and biological profile of benzoxazolone derivatives Source: PubMed URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Controlling Regioselectivity in Benzoxazolone Alkylation

Welcome to the technical support center for the regioselective alkylation of benzoxazolones. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective alkylation of benzoxazolones. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this privileged scaffold. The benzoxazolone core is a cornerstone in many biologically active compounds, but controlling the site of alkylation—on the nitrogen versus the exocyclic oxygen—is a common and critical challenge.[1][2]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to empower you to achieve your desired regiochemical outcome with confidence and precision.

Section 1: The Core Challenge: The Ambident Nucleophile

The central issue in benzoxazolone alkylation arises from its nature as an ambident nucleophile upon deprotonation. The resulting anion possesses two nucleophilic centers of differing character: the nitrogen (N-3) and the exocyclic oxygen (O-2). This duality leads to a competitive reaction that can yield two distinct regioisomers: the N-alkylated benzoxazol-2(3H)-one and the O-alkylated 2-alkoxybenzoxazole.

Controlling the reaction to favor one isomer over the other is paramount for the synthesis of specific target molecules. The outcome is not random; it is dictated by a delicate interplay of reaction parameters that can be rationally manipulated.

G cluster_0 Deprotonation cluster_1 Competitive Alkylation Start Benzoxazol-2(3H)-one Anion Benzoxazolone Anion (Ambident Nucleophile) Start->Anion + Base Base Base (e.g., K₂CO₃, NaH) N_Product N-Alkylated Product (3-Alkylbenzoxazol-2(3H)-one) Anion->N_Product  Path A (N-Attack) O_Product O-Alkylated Product (2-Alkoxybenzoxazole) Anion->O_Product  Path B (O-Attack) Electrophile Electrophile (R-X)

Caption: Competing N- vs. O-alkylation pathways of the benzoxazolone anion.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during benzoxazolone alkylation in a direct question-and-answer format.

Problem 1: My reaction yields a mixture of N- and O-alkylated products. How can I improve the regioselectivity?

Answer: This is the most frequent challenge and indicates that the reaction conditions are not sufficiently biased towards one pathway. The N- and O-atoms have different electronic properties (Hard/Soft Acid-Base theory is a useful framework here), which can be exploited.

  • To Favor N-Alkylation (Softer Site):

    • Base Selection: Switch to a milder, softer base. Potassium carbonate (K₂CO₃) is often the base of choice for selective N-alkylation.[3][4][5] Stronger, "harder" bases like sodium hydride (NaH) can increase the proportion of O-alkylation.

    • Solvent Choice: Use a polar aprotic solvent. Dimethylformamide (DMF) or acetonitrile (CH₃CN) are highly effective as they solvate the cation of the base but not the nucleophilic anion, increasing its reactivity.[3][6][7]

    • Electrophile Nature: Softer electrophiles (e.g., alkyl iodides > bromides > chlorides) will preferentially react at the softer nitrogen center.[8]

    • Temperature: Run the reaction at a moderate temperature (e.g., 50-70 °C). High temperatures can sometimes favor the thermodynamically stable product, which may not be the one you desire.[3]

  • To Favor O-Alkylation (Harder Site):

    • Base Selection: Employ a strong, hard base like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) to generate a more "free" anion where the harder oxygen atom is more accessible.[9][10]

    • Electrophile Nature: Use a "harder" alkylating agent. Reagents like dimethyl sulfate or methyl triflate are known to favor O-alkylation of amides and related systems.[8]

    • Solvent Choice: A non-polar or less polar solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) can be effective.[10] In some systems, phase-transfer catalysis has been used to promote O-alkylation.

G cluster_N To Favor N-Alkylation cluster_O To Favor O-Alkylation start Start: Poor Regioselectivity (Mixture of N/O Products) q1 What is the desired product? start->q1 n_base Use milder base (e.g., K₂CO₃, Cs₂CO₃) q1->n_base N-Product o_base Use strong, hard base (e.g., NaH, KOtBu) q1->o_base O-Product n_solvent Use polar aprotic solvent (e.g., DMF, CH₃CN) n_base->n_solvent n_electrophile Use softer electrophile (R-I > R-Br) n_solvent->n_electrophile end_node Re-evaluate Results n_electrophile->end_node o_solvent Use less polar solvent (e.g., THF, Dioxane) o_base->o_solvent o_electrophile Use harder electrophile (e.g., (CH₃)₂SO₄) o_solvent->o_electrophile o_electrophile->end_node

Caption: Troubleshooting workflow for improving regioselectivity.

Problem 2: My N-alkylation reaction has a very low yield or does not proceed to completion.

Answer: Low conversion points to issues with reactivity, stability, or the reaction setup itself.

  • Reagent Purity and Stoichiometry: Ensure your benzoxazolone starting material is pure. Impurities can interfere with the reaction.[11][12] Verify that you are using a sufficient excess of the base (typically 1.5-3 equivalents) and alkylating agent (1.1-1.5 equivalents).[3]

  • Incomplete Deprotonation: If using a weak base like K₂CO₃, the equilibrium may not fully favor the anion. Ensure the base is finely powdered and the reaction is stirred vigorously. If the issue persists, switching to a stronger base like NaH in an appropriate solvent (like THF) may be necessary, but be mindful of the potential shift in regioselectivity.[10]

  • Anhydrous Conditions: Amide protons are acidic, and bases like NaH are highly water-sensitive. Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent quenching of the base and anion.[12]

  • Reaction Temperature and Time: Some alkylating agents are less reactive and may require higher temperatures or longer reaction times. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint and avoid premature workup.[11][13]

  • Electrophile Reactivity: Secondary alkyl halides are significantly less reactive than primary ones and may give poor yields.[14] Consider using a more reactive electrophile (e.g., converting an alkyl chloride to an iodide in situ with NaI - Finkelstein reaction).

Problem 3: I am observing decomposition of my starting material or product.

Answer: Benzoxazolone and its derivatives can be unstable under certain conditions.

  • Excessively Strong Base/High Temperature: The combination of a very strong base and high heat can lead to ring-opening or other decomposition pathways. If you suspect decomposition, try lowering the reaction temperature.

  • Unstable Starting Material: Some substituted benzoxazolones can be inherently unstable and may decompose even under ambient conditions over time. It is often best to use them immediately after preparation.[14]

  • Hydrolysis during Workup: Ensure your workup procedure is not overly acidic or basic if your product is sensitive. A neutral quench with saturated ammonium chloride solution followed by extraction is generally safe.

Section 3: Frequently Asked Questions (FAQs)
  • Q1: What is the most reliable "go-to" condition for achieving selective N-alkylation?

    • A1: For most primary and benzylic halides, using potassium carbonate (2 equiv.) in anhydrous DMF at 50-60 °C is a highly reliable and widely cited starting point that strongly favors N-alkylation.[3][5]

  • Q2: How do electron-donating or -withdrawing groups on the benzene ring affect the reaction?

    • A2: These substituents primarily alter the acidity of the N-H proton and the nucleophilicity of the resulting anion. Electron-withdrawing groups (e.g., -NO₂) increase the acidity, making deprotonation easier but decrease the anion's nucleophilicity. Electron-donating groups (e.g., -OCH₃) have the opposite effect. While these electronic effects can influence reaction rates, the choice of base and solvent remains the dominant factor in controlling regioselectivity.[14]

  • Q3: Can I use secondary alkyl halides as electrophiles?

    • A3: While possible, it is often challenging. Secondary halides are more sterically hindered and prone to elimination side reactions (E2), especially with strong bases. Yields are frequently low to moderate.[14] Using a more polar solvent like DMSO and a less hindered base might improve outcomes, but optimization is required.

  • Q4: My alkylating agent is an alcohol. Can I use it directly?

    • A4: No, an alcohol is not electrophilic enough. It must first be converted into a better leaving group. A common strategy is a Mitsunobu reaction, which activates the alcohol in situ for nucleophilic attack by the benzoxazolone. This method is known to be highly selective for N-alkylation.

Section 4: Data Summary

The following table summarizes typical conditions and their expected outcomes, providing a quick reference for experimental design.

Desired ProductBaseSolventElectrophile (R-X)Temp. (°C)Typical Outcome
N-Alkylation K₂CO₃, Cs₂CO₃DMF, CH₃CNR-I, R-Br (Primary, Allylic, Benzylic)50 - 80High N-selectivity
N-Alkylation NaHTHFR-I, R-Br (Primary)0 - RTGood N-selectivity[10]
O-Alkylation NaH, KOt-BuTHF, Dioxane(CH₃)₂SO₄, R-OTf0 - RTFavors O-alkylation[8][10]
N-Alkylation DBUCH₃CNR-BrRT - 60Moderate to good N-selectivity
Section 5: Experimental Protocols

CAUTION: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Highly Selective N-Alkylation of Benzoxazol-2(3H)-one

This protocol is a robust method for synthesizing 3-alkylbenzoxazol-2(3H)-ones.

Materials:

  • Benzoxazol-2(3H)-one (1.0 equiv.)

  • Alkyl halide (e.g., benzyl bromide) (1.2 equiv.)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0 equiv.)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add benzoxazol-2(3H)-one and potassium carbonate.

  • Add anhydrous DMF via syringe to create a suspension (concentration approx. 0.2-0.5 M).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide dropwise to the stirring suspension.

  • Heat the reaction mixture to 50 °C using an oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-8 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water, then with brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-alkylated product.

Protocol 2: Favoring O-Alkylation of Benzoxazol-2(3H)-one

This protocol is designed to shift the selectivity towards the 2-alkoxybenzoxazole product.

Materials:

  • Benzoxazol-2(3H)-one (1.0 equiv.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 equiv.)

  • Hard alkylating agent (e.g., dimethyl sulfate) (1.2 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a stir bar, dropping funnel, and under an inert atmosphere (N₂ or Ar), add the sodium hydride dispersion.

  • Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous THF via syringe to the washed NaH.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the benzoxazol-2(3H)-one in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete deprotonation (cessation of H₂ gas evolution).

  • Cool the resulting sodium benzoxazolone solution back to 0 °C.

  • Add the alkylating agent (e.g., dimethyl sulfate) dropwise. CAUTION: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care.

  • Allow the reaction to stir at 0 °C and slowly warm to room temperature. Monitor by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to isolate the O-alkylated product.

References
  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. National Center for Biotechnology Information. [Link]

  • Aromatic scaffold-integrated hybrids of estradiol and benzoxazol-2-ones: synthesis and in vitro anticancer activity of N-substituted regioisomeric pairs. RSC Publishing. [Link]

  • Synthesis of benzoxazolone derivatives 22 with various substituents at the 3-benzazepine N-atom (N-7). ResearchGate. [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. National Center for Biotechnology Information. [Link]

  • Benzoxazolone synthesis. Organic Chemistry Portal. [Link]

  • KOt-Bu-promoted selective ring-opening N-alkylation of 2-oxazolines to access 2-aminoethyl acetates and N-substituted thiazolidinones. Beilstein Journals. [Link]

  • Why n-alkylation is more favorable than o-alkyation ? ResearchGate. [Link]

  • Synthesis of 3-alkylbenzoxazolones from N-alkyl-N-arylhydroxylamines by contiguous O-trichloroacetylation, trichloroacetoxy ortho-shift, and cyclization sequence. PubMed. [Link]

  • Design, Synthesis and Biological Evaluation of Bivalent Benzoxazolone and Benzothiazolone Ligands as Potential Anti-inflammatory/Analgesic Agents. National Center for Biotechnology Information. [Link]

  • Synthesis and biological profile of benzoxazolone derivatives. PubMed. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

Sources

Optimization

Technical Support: Purification of 3-[2-(4-Bromophenoxy)ethyl]-1,3-benzoxazol-2-one

Ticket ID: PUR-BZ-492 Subject: Removal of starting materials and byproducts from N-alkylated benzoxazolinone scaffold.[1][2] Assigned Specialist: Senior Application Scientist, Separation Technologies. Executive Summary T...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-BZ-492 Subject: Removal of starting materials and byproducts from N-alkylated benzoxazolinone scaffold.[1][2] Assigned Specialist: Senior Application Scientist, Separation Technologies.

Executive Summary

The synthesis of 3-[2-(4-Bromophenoxy)ethyl]-1,3-benzoxazol-2-one typically involves the


-alkylation of 2-benzoxazolinone.[1][2] Users frequently encounter difficulty separating the neutral product from unreacted starting materials (2-benzoxazolinone and 4-bromophenol derivatives) because of their similar polarity on TLC.[1]

The Solution: Do not rely solely on chromatography. The most efficient purification leverages the acidity difference (pKa) between the starting materials and the product. The product is neutral, whereas the benzoxazolinone core and phenolic byproducts are weak acids.[2] A strategic base wash is the most effective "first-pass" purification.[1]

Module 1: Triage & Quick Diagnostics

Status: Select the symptom that matches your current situation.

SymptomProbable CauseImmediate Action
Product is an oil/sticky gum Residual solvent or trace alkyl halide (linker).[1]Trituration: Sonicate with cold pentane or diethyl ether to induce precipitation.[1][2]
TLC shows "streaking" spots Residual acidic starting material (2-benzoxazolinone).[1][2]Base Wash: See Module 2. The streak indicates an acidic proton interacting with silica.[1][2]
Two spots with identical Mass (LC-MS)

- vs.

-alkylation isomers.[1]
Chromatography: Requires high-resolution silica chromatography (See Module 4).[1][2]
Yield > 100% Trapped inorganic salts (KBr) or solvent.[1][2][3]Desalting: Dissolve in EtOAc, wash with water, dry over MgSO₄.

Module 2: The "Chemical Scavenging" Protocol (Recommended)[1]

Theory: The target molecule is an


-substituted amide (carbamate cyclic analog) and lacks an acidic proton.[1]
  • Target Molecule: Neutral (pKa > 20).[1][2]

  • Impurity A (2-Benzoxazolinone): Weakly Acidic (pKa ~9.0 - 9.[1]5) [1].

  • Impurity B (4-Bromophenol/Phenolics): Weakly Acidic (pKa ~9.4).[1][2]

By adjusting the pH of your aqueous wash to ~12, you deprotonate the impurities, forcing them into the aqueous layer as water-soluble salts, while the lipophilic product remains in the organic layer.[2]

Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . (Use ~10 mL per gram of crude).

    • Note: Dichloromethane (DCM) can be used, but EtOAc is preferred for better phase separation with basic water.[2]

  • The Base Wash:

    • Wash the organic layer 2× with 1.0 M NaOH (or 10% K₂CO₃ if the product is ester-sensitive, though benzoxazolones are generally stable to dilute base at RT).[2]

    • Visual Check: The aqueous layer may turn yellow/orange if phenolic impurities are present (phenolate anions are often colored).[1]

  • The Neutralization:

    • Wash the organic layer 1× with Water (to remove excess base).[1][2]

    • Wash 1× with Brine (saturated NaCl).[1][2]

  • Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate.

Result: This typically raises purity from ~70% to >95%, often removing the need for column chromatography.[2]

Module 3: Crystallization (Polishing)[1][4]

If the base wash yields a solid that is still slightly off-white or <98% pure, recrystallization is the most scalable method.[2]

Solvent System Selection
Solvent SystemRatio (v/v)Protocol Notes
Ethanol / Water 9:1 to 5:1Standard. Dissolve in hot EtOH; add warm water until turbid; cool slowly to 4°C.
EtOAc / Heptane 1:3Alternative. Good for removing lipophilic alkyl halides.[1] Dissolve in min. hot EtOAc; add Heptane.
Isopropanol (IPA) 100%Gentle. Heat to reflux.[1][2] If soluble, cool to -20°C. If insoluble, add dropwise acetone.[2]

Critical Warning: 2-Benzoxazolinone (starting material) is also soluble in hot ethanol.[1][2] Ensure you have performed the Base Wash (Module 2) before recrystallization to prevent co-crystallization of the starting material.[1]

Module 4: Chromatographic Separation

Use this only if


-alkylation isomers are present or if the base wash failed.[1]

Stationary Phase: Silica Gel (40-63 µm).[1][2] Mobile Phase: Hexane / Ethyl Acetate.[1][2]

The Gradient Strategy

The product is moderately polar due to the carbamate/lactone functionality.[1]

  • Equilibration: Start with 95% Hexane / 5% EtOAc .

  • Elution:

    • Impurities (Alkyl halides): Elute near the solvent front (0-5% EtOAc).[1]

    • Target Product: Typically elutes between 20% - 35% EtOAc .

    • Starting Material (Benzoxazolinone): Elutes later (40-60% EtOAc) and often streaks if the silica is not acid-washed.[1]

Tip: If the spots are too close, add 1% Triethylamine (TEA) to the mobile phase to sharpen the peaks of any residual acidic species, preventing them from "tailing" into your product fraction.[2]

Visual Logic: Purification Decision Tree

The following diagram illustrates the logical flow for purifying this specific scaffold, prioritizing chemical properties over mechanical separation.

PurificationLogic Crude Crude Reaction Mixture Dissolve Dissolve in Ethyl Acetate Crude->Dissolve BaseWash Wash with 1M NaOH (pH 12) Dissolve->BaseWash OrgLayer Organic Layer (Contains Product) BaseWash->OrgLayer Neutral Species AqLayer Aqueous Layer (Contains SM & Phenols) BaseWash->AqLayer Deprotonated Impurities Check Check Purity (TLC/LCMS) OrgLayer->Check Pure Purity > 98% (Dry & Concentrate) Check->Pure Success SemiPure Purity 90-95% (Solid) Check->SemiPure Minor Impurities Isomers Isomers Present (O-alkyl vs N-alkyl) Check->Isomers Structural Isomers Recryst Recrystallize (EtOH/Water) SemiPure->Recryst Column Flash Chromatography (Hex/EtOAc + 1% TEA) Isomers->Column Recryst->Pure Column->Pure

Caption: Workflow prioritizing acid-base extraction to remove benzoxazolinone precursors before polishing steps.

Frequently Asked Questions (FAQ)

Q: I see a spot running just above my product on TLC. What is it? A: This is likely the


-alkylated isomer .[1] While 

-alkylation is favored for benzoxazolinones (especially with soft electrophiles and bases like K₂CO₃),

-alkylation can occur.[1][2] This isomer is less polar than the

-alkylated product (lacks the carbonyl dipole intensity).[1] You must use column chromatography (Module 4) to separate this; base washing will not work as both isomers are neutral.[1][2]

Q: My product turned pink/brown during the base wash. Did I destroy it? A: Likely not. The color usually comes from the oxidation of residual 4-bromophenol or aminophenol impurities under basic conditions.[1] The product itself (benzoxazolone core) is stable.[1] Continue with the wash until the aqueous layer is clear, then wash the organic layer with brine to remove the color bodies.[2]

Q: Can I use Acetone for recrystallization? A: Acetone is often too good a solvent for this molecule (high solubility).[1][2] It works best as a "solvent" in a "solvent/antisolvent" pair, such as Acetone/Water or Acetone/Hexane .[2]

References

  • Dogruer, D. S., et al. (2003).[2] "Synthesis and biological activity of some new 3-substituted-2(3H)-benzoxazolone derivatives." Il Farmaco. (Establishes the stability and solubility profiles of N-substituted benzoxazolones).

  • Ucar, H., et al. (1998).[2] "Synthesis and anticonvulsant activity of 2(3H)-benzoxazolone derivatives." European Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2024). "2-Benzoxazolinone (Starting Material Properties)." National Library of Medicine.[1][2] [1][2]

  • Gokhan-Kelekci, N., et al. (2009).[2] "Synthesis and biological evaluation of some new 2(3H)-benzoxazolone derivatives." Bioorganic & Medicinal Chemistry. (Provides standard purification protocols for this scaffold).

Sources

Troubleshooting

Overcoming steric hindrance in N-substitution of benzoxazolones

Welcome to the technical support guide for the N-substitution of benzoxazolones. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the N-substitution of benzoxazolones. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this crucial transformation. The benzoxazolone scaffold is a privileged structure in medicinal chemistry, but its N-functionalization, particularly with sterically demanding substituents, presents significant synthetic challenges.[1][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome these hurdles and achieve your synthetic goals.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a direct question-and-answer format.

Q1: I am attempting to N-alkylate my benzoxazolone with a primary alkyl halide using K₂CO₃ in acetone, but I see very low to no conversion, even after prolonged heating. What is going wrong?

Answer: This is a classic issue that typically points to insufficient deprotonation or poor solubility. Let's break down the potential causes and solutions.

  • Cause 1: Insufficient Base Strength. The N-H of a benzoxazolone is acidic, but not exceptionally so (pKa ≈ 8-10 in DMSO). While potassium carbonate (K₂CO₃) can work for reactive electrophiles, it is often not strong enough to generate a sufficient concentration of the benzoxazolone anion, especially if the electrophile is sluggish. Furthermore, K₂CO₃ has very poor solubility in acetone, leading to a heterogeneous reaction that relies on solid-liquid phase transfer, which is often slow.[3]

  • Solution 1: Stronger Base & Appropriate Solvent.

    • Switch to a Stronger Base: Employ a stronger, non-nucleophilic base like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS). NaH provides irreversible deprotonation, driving the formation of the nucleophile.

    • Change the Solvent: Move from acetone to a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) . These solvents will fully dissolve the benzoxazolone anion and the counter-ion, enhancing nucleophilicity.[4] They also allow for higher reaction temperatures, which can be necessary. Be cautious with DMSO at high temperatures in the presence of electrophiles, as decomposition can occur.[5]

  • Cause 2: Poor Electrophile Reactivity. If your alkyl halide is a bromide or, even worse, a chloride, the reaction will be slower.

  • Solution 2: Enhance Electrophile Reactivity.

    • Use an Alkyl Iodide: If possible, switch to the corresponding alkyl iodide, which is a much better leaving group.

    • Catalytic Potassium Iodide (Finkelstein Reaction): Add a catalytic amount (10 mol%) of potassium iodide (KI) to your reaction with an alkyl bromide or chloride. This will generate the more reactive alkyl iodide in situ.[3]

Q2: My reaction is working, but I am getting a significant amount of an O-alkylated isomer. How can I improve N-selectivity?

Answer: This is a common regioselectivity problem arising from the ambident nature of the benzoxazolone anion. The negative charge is delocalized onto both the nitrogen and the exocyclic oxygen atom. The outcome is governed by Hard-Soft Acid-Base (HSAB) theory and reaction conditions.

  • Understanding the Selectivity:

    • The Nitrogen atom is a "softer" nucleophilic center.

    • The Oxygen atom is a "harder" nucleophilic center.

    • N-Alkylation (Kinetic Product): Generally favored under conditions that promote S_N2-type reactions. It is often the thermodynamically more stable product.

    • O-Alkylation (Thermodynamic or Hard-Hard Interaction): Can be favored with "harder" electrophiles (e.g., sulfates) or under conditions that allow for equilibration.

  • Strategies to Maximize N-Selectivity:

    • Solvent Choice: Use polar aprotic solvents (DMF, DMSO, THF). Protic solvents can hydrogen-bond with the oxygen atom, potentially favoring O-alkylation.

    • Counter-ion: The nature of the cation can influence selectivity. Larger, "softer" cations like Cesium (Cs⁺) from Cs₂CO₃ can sometimes favor N-alkylation by coordinating less tightly with the oxygen.

    • Temperature: Lowering the reaction temperature often favors the kinetic product, which is typically the N-alkylated isomer.

    • Electrophile: Use "softer" electrophiles. Alkyl iodides are preferable to tosylates or sulfates for promoting N-alkylation.

Q3: I need to introduce a bulky secondary alkyl group (e.g., isopropyl) or a sterically hindered aryl group, but standard S_N2 and S_NAr conditions fail completely. What advanced methods should I use?

Answer: This is where steric hindrance shuts down traditional nucleophilic substitution pathways.[6][7] For these challenging transformations, you must switch to more powerful, specialized reaction platforms.

  • For Bulky Alkyl Groups (Secondary Alcohols): The Mitsunobu Reaction The Mitsunobu reaction is an excellent choice for forming C-N bonds with secondary alcohols, proceeding with a clean inversion of stereochemistry.[8] It avoids the need to form a halide or sulfonate from a hindered alcohol, which can be difficult in itself.

    • Mechanism Insight: The reaction activates the alcohol with triphenylphosphine (PPh₃) and an azodicarboxylate (like DEAD or DIAD), turning the hydroxyl into an excellent leaving group that is readily displaced by the benzoxazolone nucleophile in an S_N2 fashion.[9][10]

    • Key Considerations:

      • The pKa of the benzoxazolone N-H is well within the acceptable range for Mitsunobu nucleophiles (pKa < 13).[10]

      • Workup can be challenging due to stoichiometric byproducts (triphenylphosphine oxide and the reduced hydrazine). Purification often requires careful chromatography.[5]

      • Azodicarboxylates are hazardous and should be handled with care.[11]

  • For Bulky Aryl Groups: Buchwald-Hartwig Amination This palladium-catalyzed cross-coupling reaction is the gold standard for forming aryl-nitrogen bonds and is highly tolerant of steric hindrance.[12][13]

    • Mechanism Insight: A Pd(0) catalyst undergoes oxidative addition into the aryl halide. The benzoxazolone anion then displaces the halide on the palladium center, and a final reductive elimination step forms the desired C-N bond and regenerates the Pd(0) catalyst.[14]

    • Key Considerations:

      • Ligand is Critical: The choice of phosphine ligand is paramount for success, especially with hindered substrates. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote the difficult reductive elimination step.[15][16]

      • Base Selection: A non-nucleophilic base is required to generate the nucleophile without interfering with the catalyst. K₃PO₄ or Cs₂CO₃ are common choices.

      • Oxygen-Free Conditions: The Pd(0) catalyst is sensitive to air, so reactions must be performed under an inert atmosphere (Nitrogen or Argon).

Frequently Asked Questions (FAQs)

Q: Which base is best for general N-alkylation of benzoxazolones?

A: There is no single "best" base; the choice depends on the reactivity of your electrophile and the scale of your reaction.

BasepKa of Conj. AcidTypical SolventProsCons
K₂CO₃ / Cs₂CO₃ ~10.3 / ~10DMF, MeCNMild, easy to handle, good for reactive electrophiles (benzyl, allyl halides).Often too weak for unreactive electrophiles; can lead to long reaction times.
NaH (60% in oil)~36THF, DMFStrong, irreversible deprotonation; drives reactions to completion.Flammable solid, requires inert atmosphere; oil must sometimes be removed.
LiHMDS / KHMDS ~26THFVery strong, soluble base; excellent for hindered systems.Moisture-sensitive, requires anhydrous conditions and inert atmosphere.
t-BuOK ~17THF, t-BuOHStrong, soluble, and inexpensive.Can act as a nucleophile or promote elimination with certain substrates.

Q: When should I choose a Mitsunobu reaction over a standard alkylation with a halide?

A: Opt for the Mitsunobu reaction under these circumstances:

  • When your electrophile is a sterically hindered secondary alcohol. Converting it to a tosylate or halide may be low-yielding or lead to elimination side products. The Mitsunobu provides a direct, milder path.[17]

  • When you need to control stereochemistry. The Mitsunobu reaction proceeds with a predictable and clean inversion of the alcohol's stereocenter.[8]

  • When your substrate is sensitive to the stronger bases required for deprotonation in a standard S_N2 reaction.

Q: How critical is solvent choice in a Buchwald-Hartwig amination?

A: Extremely critical. The solvent must solubilize the catalyst, substrate, and base while remaining stable at high temperatures. Aprotic, moderately polar solvents are preferred.

  • Toluene and Dioxane are the most common and reliable solvents. They have high boiling points and are relatively inert.

  • DMF and DMSO are generally avoided as they can coordinate to the palladium center and inhibit catalysis.

Visualized Workflows and Mechanisms
Troubleshooting Decision Tree

This diagram outlines a logical path for troubleshooting failed N-substitution reactions.

troubleshooting_workflow start Reaction Failed: Low or No Conversion check_base Is the base strong enough? (e.g., K2CO3 vs. NaH) start->check_base check_solvent Is the solvent appropriate? (Polar aprotic like DMF?) check_base->check_solvent Yes solution_base Action: Use stronger base (NaH, LiHMDS) check_base->solution_base No check_lg Is the leaving group reactive? (I > Br > Cl > OTs) check_solvent->check_lg Yes solution_solvent Action: Switch to DMF or DMSO check_solvent->solution_solvent No check_sterics Is the electrophile sterically hindered? check_lg->check_sterics Yes solution_lg Action: Use alkyl iodide or add catalytic KI check_lg->solution_lg No advanced_methods Switch to Advanced Method check_sterics->advanced_methods Yes mitsunobu For hindered alcohols: Mitsunobu Reaction advanced_methods->mitsunobu buchwald For hindered aryl halides: Buchwald-Hartwig Amination advanced_methods->buchwald

Caption: Troubleshooting flowchart for N-substitution of benzoxazolones.

Buchwald-Hartwig Catalytic Cycle

This diagram illustrates the key steps in the palladium-catalyzed N-arylation of a benzoxazolone.

buchwald_cycle pd0 L-Pd(0) (Active Catalyst) pd_complex L-Pd(II)(Ar)(X) pd0->pd_complex Oxidative Addition ox_add Oxidative Addition amine_complex L-Pd(II)(Ar)(Nuc) pd_complex->amine_complex Ligand Exchange ligand_exchange Base-Mediated Ligand Exchange amine_complex->pd0 Reductive Elimination product N-Aryl Benzoxazolone (Product) amine_complex->product red_elim Reductive Elimination center arx Ar-X (Aryl Halide) arx->pd0 nuc_anion Benzoxazolone Anion nuc_anion->pd_complex hx H-X base Base

Caption: Simplified Buchwald-Hartwig catalytic cycle for N-arylation.

Detailed Experimental Protocols

Disclaimer: These protocols are generalized and may require optimization for your specific substrate. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Protocol 1: N-Alkylation using Sodium Hydride (for Primary Halides)
  • Materials:

    • Benzoxazolone (1.0 equiv)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

    • Alkyl iodide or bromide (1.1 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the benzoxazolone (1.0 equiv).

    • Add anhydrous DMF (approx. 0.1 M concentration relative to the substrate).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add the NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved. Stir the suspension at 0 °C for 30 minutes. The solution should become clear or remain as a fine suspension.

    • Add the alkyl halide (1.1 equiv) dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-60 °C.

    • Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

    • Dilute the mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig N-Arylation (for Hindered Aryl Halides)
  • Materials:

    • Benzoxazolone (1.2 equiv)

    • Hindered aryl bromide (1.0 equiv)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

    • XPhos (4 mol%)

    • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

    • Anhydrous toluene

  • Procedure:

    • To a flame-dried Schlenk tube or reaction vial, add the aryl bromide (1.0 equiv), benzoxazolone (1.2 equiv), K₃PO₄ (2.0 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).

    • Evacuate and backfill the vessel with argon or nitrogen (repeat 3 times).

    • Add anhydrous, degassed toluene via syringe.

    • Seal the vessel and place it in a preheated oil bath at 100-110 °C.

    • Stir vigorously for 12-24 hours. Monitor the reaction progress by LC-MS.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 3: Mitsunobu N-Alkylation (for Hindered Secondary Alcohols)
  • Materials:

    • Benzoxazolone (1.2 equiv)

    • Sterically hindered secondary alcohol (1.0 equiv)

    • Triphenylphosphine (PPh₃) (1.5 equiv)

    • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the alcohol (1.0 equiv), benzoxazolone (1.2 equiv), and PPh₃ (1.5 equiv).

    • Add anhydrous THF and stir to dissolve all solids.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the DIAD (1.5 equiv) dropwise over 10-15 minutes. An exothermic reaction may be observed.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 8-24 hours. Monitor by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The crude residue will contain the product and large amounts of triphenylphosphine oxide and the DIAD-hydrazine byproduct. Direct purification by flash column chromatography is typically required.

References
  • Nolan, S. P., & Cazin, C. S. J. (Eds.). (2017). N-Heterocyclic Carbenes in Transition Metal Catalysis and Organocatalysis. Springer. [Link]

  • Larock, R. C. (2009). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. [Link]

  • American Chemical Society. (n.d.). N-Alkylation. ACS Green Chemistry Institute. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Li, X. (2020). The Asymmetric Buchwald–Hartwig Amination Reaction. In Asymmetric Palladium-Catalyzed Reactions. Wiley. [Link]

  • Wikipedia. (2023). Mitsunobu reaction. [Link]

  • Ashenhurst, J. (2023). Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Beddoe, R. H., & Denton, R. M. (2018). The catalytic Mitsunobu reaction: a critical analysis of the current state-of-the-art. Organic & Biomolecular Chemistry, 16(35), 6346-6356. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • Singh, U. P., & Singh, R. P. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(1), 123. [Link]

  • Wang, X., et al. (2024). General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 29(7), 1542. [Link]

  • Bayh, O., et al. (2005). Deprotonation of benzoxazole and oxazole using lithium magnesates. The Journal of Organic Chemistry, 70(13), 5190–5196. [Link]

  • Kappe, C. O. (2000). 4-Nitroisoxazolin-5-ones as useful building blocks for the synthesis of polyfunctionalized systems. Current Organic Chemistry, 4(5), 485-510. [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Buchwald–Hartwig Amination with Aqueous Ammonia. Angewandte Chemie International Edition, 50(29), 6558-6577. [Link]

  • Reddy, T. J., et al. (2014). Synthesis of 3-alkylbenzoxazolones from N-alkyl-N-arylhydroxylamines by contiguous O-trichloroacetylation, trichloroacetoxy ortho-shift, and cyclization sequence. Tetrahedron Letters, 55(2), 404-407. [Link]

  • Schwärzer, D., & Schwesinger, R. (1996). P4-t-Bu, a Hindered Phosphazene Base for the Deprotonation of Benzylic Ethers: A Synthesis of Benzofurans from Ortho-Substituted Benzaldehydes. Angewandte Chemie International Edition in English, 35(16), 1810-1812. [Link]

  • Wu, X., & Li, J. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]

  • Matteson, D. S. (2011). Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. ProQuest Dissertations Publishing. [Link]

  • de Bruin, B. (2020). Dioxazolones as N-Source in C–H Amination Reactions. Accounts of Chemical Research, 53(4), 896-908. [Link]

  • Ashenhurst, J. (2011). Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. [Link]

  • Fernández, I., & Bickelhaupt, F. M. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? Chemistry–A European Journal, 28(15), e202104111. [Link]

  • Estevez, R. E., & Ceballos, S. (2009). A comparison of several modern alkylating agents. ARKIVOC, 2009(1), 251-264. [Link]

  • ResearchGate. (n.d.). Effects of Solvent and Temperature on Reaction Outcome [Table]. [Link]

  • Baruah, L., & Gogoi, P. (2022). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. RSC Advances, 12(50), 32363-32381. [Link]

  • Navacerrada, M. A., et al. (2020). Repurposing of oxazolone chemistry: gaining access to functionalized graphene nanosheets in a top-down approach from graphite. Nanoscale, 12(1), 168-176. [Link]

  • ResearchGate. (n.d.). The effect of temperature and solvent on the reaction [Table]. [Link]

  • Reddit. (2023). Bulky alkylation troubleshooting. r/Chempros. [Link]

  • Bayh, O., et al. (2005). Deprotonation of benzoxazole and oxazole using lithium magnesates. The Journal of Organic Chemistry, 70(13), 5190-6. [Link]

  • Reddit. (2016). Help with N-Alkylation gone wrong. r/chemistry. [Link]

  • ResearchGate. (n.d.). 2(3H)-Benzoxazolone and Bioisosters as "Privileged Scaffold" in the Design of Pharmacological Probes [PDF]. [Link]

  • Pathare, R. S., et al. (2014). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 10, 2829–2837. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]

  • Keay, B. A., & Smith, D. B. (2012). Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT. [Link]

  • Chae, J., & Buchwald, S. L. (2012). Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles. Organic Letters, 14(1), 368-371. [Link]

  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry [Video]. YouTube. [Link]

  • da Silva, F. S., et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 18, 1083–1091. [Link]

  • Ikawa, T., & Buchwald, S. L. (2009). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 131(41), 14602–14603. [Link]

  • Shrestha, R., et al. (2015). A practical catalytic method for the synthesis of sterically hindered anilines. Organic Letters, 17(14), 3422–3425. [Link]

  • Boukhari, A., et al. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Chemistry, 3(3), 820-833. [Link]

  • Strieth-Kalthoff, F., et al. (2020). N-Arylation by Nickel-Mediated Carbonyl Deletion from Carboxamides Enabled by Visible Light. ChemRxiv. [Link]

Sources

Optimization

Alternative solvents for benzoxazolone nucleophilic substitution

Technical Support Center: Alternative Solvents for Benzoxazolone Nucleophilic Substitution User Guide Overview Topic: Green and Alternative Solvent Systems for Benzoxazolone N-Alkylation/Substitution. Objective: Replace...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Alternative Solvents for Benzoxazolone Nucleophilic Substitution

User Guide Overview

Topic: Green and Alternative Solvent Systems for Benzoxazolone N-Alkylation/Substitution. Objective: Replace dipolar aprotic solvents (DMF, NMP, DMAc) with sustainable alternatives without compromising yield or regioselectivity. Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.[1]

Module 1: Solvent Selection Strategy

Q1: Why should I switch from DMF/NMP for benzoxazolone substitution? A: While DMF and NMP are excellent for dissolving the benzoxazolone anion and promoting SN2 reactions, they pose significant downstream challenges:

  • Workup Difficulty: High water miscibility and high boiling points make complete removal difficult, often requiring multiple aqueous washes that generate large waste volumes.[1]

  • Genotoxicity: Regulatory bodies (REACH, EPA) are restricting their use due to reproductive toxicity.[1]

  • Side Reactions: DMF can decompose to dimethylamine at high temperatures (

    
    C), leading to trace aminolysis byproducts.[1]
    

Q2: What are the top validated alternative solvents for this specific scaffold? A: Selection depends on your specific alkylating agent and conditions. Use the table below to select the best candidate.

Solvent SystemClassBest ForKey AdvantagePotential Pitfall
Propylene Carbonate (PC) Cyclic CarbonateHigh-temp alkylations (

C)
High dielectric constant (

); biodegradable.
Can act as an electrophile (hydroxyethylation) at very high T/pH.[1]
PEG-400 PolyetherMicrowave-assisted synthesisRecyclable; acts as a phase-transfer catalyst (PTC).High viscosity; difficult to remove if product is an oil.[1]
2-MeTHF EtherealMitsunobu reactions or mild alkylationImmiscible with water (easy workup); derived from biomass.Lower boiling point (

C) limits reaction rate for steric electrophiles.[1]
Acetone or MEK + PTC KetoneStandard alkyl halides (Benzyl Br, MeI)Easy evaporation; excellent solid-liquid PTC media.[1]Low solubility of the benzoxazolone salt; requires efficient stirring.

Module 2: Troubleshooting & Optimization

Q3: I am using Propylene Carbonate (PC), but my reaction is stalling. How do I fix this? A: PC is a polar aprotic solvent, but it is more viscous than DMF.[1]

  • Cause: Poor mass transfer or insufficient basicity.[1] Benzoxazolone (

    
    ) requires deprotonation.[1]
    
  • Solution:

    • Base Switch: Switch from weak bases (

      
      ) to stronger, more soluble bases like 
      
      
      
      or TBD (Triazabicyclodecene).[1]
    • Temperature: Increase temperature to

      
      C. PC is stable up to 
      
      
      
      C.
    • Catalyst: Add 5 mol% TBAI (Tetrabutylammonium iodide) to facilitate the halide exchange if using alkyl chlorides.[1]

Q4: How do I prevent O-alkylation vs. N-alkylation in these alternative solvents? A: Benzoxazolone is an ambident nucleophile.

  • Mechanism: The N-anion is the thermodynamic product, but O-alkylation (forming the lactim ether) is kinetically accessible, especially with "hard" electrophiles (e.g., sulfates, sulfonates).

  • Solvent Effect:

    • Protic Solvents (EtOH/Water): Hydrogen bonding solvates the oxygen of the carbonyl/enolate, reducing its nucleophilicity and favoring N-alkylation .[1]

    • Aprotic Solvents (PC, 2-MeTHF): The cation is less solvated.[1] To ensure N-selectivity, use soft electrophiles (iodides, bromides) and allow thermodynamic equilibration (longer reaction times at elevated temperatures).[1]

Q5: My product is stuck in PEG-400 during workup. How do I isolate it? A: PEG-400 is soluble in water, but it can form emulsions with organic products.[1]

  • Protocol:

    • Dilute the reaction mixture with water (3x volume).

    • Extract with a solvent that is immiscible with the water/PEG phase.[1] Ethyl Acetate is often insufficient as it drags some PEG.[1]

    • Recommended: Use TBME (tert-Butyl methyl ether) or 2-MeTHF/Heptane mixtures.[1] PEG-400 prefers the aqueous phase over these lipophilic ethers.

    • Wash: Wash the organic layer with saturated brine to remove residual PEG.[1]

Module 3: Visualized Workflows

Figure 1: Decision Logic for Solvent Selection

Caption: Flowchart for selecting the optimal green solvent based on electrophile type and reaction conditions.

SolventSelection Start Start: Benzoxazolone N-Alkylation Electrophile What is your Electrophile? Start->Electrophile Halide Alkyl Halide (R-Br, R-I) Electrophile->Halide Alcohol Alcohol (Mitsunobu) Electrophile->Alcohol Epoxide Epoxide/Carbonate Electrophile->Epoxide Temp Required Temp? Halide->Temp MeTHF 2-MeTHF (DIAD/PPh3) Alcohol->MeTHF Neat Neat / Catalytic PC (Ring Opening) Epoxide->Neat HighT > 100°C Temp->HighT LowT < 80°C Temp->LowT PC Propylene Carbonate (Use K2CO3) HighT->PC MEK MEK or Acetone (Use K2CO3 + TBAI) LowT->MEK

Figure 2: Mechanistic Pathway in Propylene Carbonate

Caption: PC acts as a high-dielectric medium stabilizing the transition state for SN2 substitution.

Mechanism Substrate Benzoxazolone (Neutral) Anion N-Anion (Stabilized by PC dipole) Substrate->Anion Deprotonation Base Base (K2CO3) Solvent: PC TS [Transition State]‡ Loose Ion Pair Anion->TS + R-X Product N-Alkylated Product TS->Product - KX PC_Role PC Solvation Shell Prevents Aggregation PC_Role->Anion

Module 4: Validated Experimental Protocols

Protocol A: N-Alkylation in Propylene Carbonate (High Temp)

Best for unreactive alkyl chlorides or sterically hindered halides.

  • Setup: Charge a round-bottom flask with Benzoxazolone (1.0 equiv) and

    
     (1.5 equiv).
    
  • Solvent: Add Propylene Carbonate (5 mL per gram of substrate). Note: PC is viscous; ensure efficient magnetic stirring.

  • Reagent: Add Alkyl Halide (1.1 equiv).

  • Reaction: Heat to

    
    C. Monitor by HPLC/TLC.
    
    • Checkpoint: If conversion is <50% after 2h, add 0.1 equiv KI or TBAI.[1]

  • Workup:

    • Cool to room temperature.[1]

    • Pour mixture into Water (5 volumes) .

    • If product is solid: Filter and wash with water.[1]

    • If product is oil: Extract with TBME (2x).[1] Wash organic layer with water (2x) to remove PC.[1]

Protocol B: Green Mitsunobu in 2-MeTHF

Best for alkylation using alcohols directly (avoiding mutagenic halides).

  • Setup: Dissolve Benzoxazolone (1.0 equiv), Alcohol (1.1 equiv), and

    
     (1.2 equiv) in 2-MeTHF  (anhydrous).
    
  • Addition: Cool to

    
    C. Dropwise add DIAD (1.2 equiv).
    
  • Reaction: Warm to RT and stir for 4–12 h.

  • Workup: 2-MeTHF is immiscible with water.[1] Wash directly with 1M NaOH (to remove unreacted benzoxazolone) and Brine.[1] Dry and concentrate.

References

  • Sustainable N-alkylation in Propylene Carbonate

    • Tóth, E., et al.[1] "Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions." Molecules, 2024.[1]

    • [1]

  • Green Solvents for Heterocycle Synthesis

    • Ryu, K. E., et al.[1][2] "Benzoxazolone synthesis using recyclable reagents." Synlett, 2015.[1][2]

    • [1]

  • PEG-400 as Green Solvent

    • Efficient N-arylation and N-alkylation of quinazolines using PEG-400 as green solvent.
  • Regioselectivity of Indazole/Benzoxazole Scaffolds

    • Lynch, D., et al.[1] "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects." Beilstein J. Org.[1] Chem., 2021.[1]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Brominated Benzoxazolones

Introduction Brominated benzoxazolones are a class of heterocyclic compounds encountered in various fields, including medicinal chemistry, materials science, and as potential environmental transformation products. The un...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Brominated benzoxazolones are a class of heterocyclic compounds encountered in various fields, including medicinal chemistry, materials science, and as potential environmental transformation products. The unambiguous identification of these molecules is critical, and mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as a primary analytical tool. Electron Ionization (EI) is a frequently employed technique in this context, valued for its ability to generate reproducible and information-rich fragmentation patterns that act as a molecular fingerprint.[1][2]

This guide provides an in-depth analysis of the characteristic EI fragmentation patterns of brominated benzoxazolones. We will dissect the fragmentation mechanisms, compare them with related structures, and provide the experimental framework necessary for researchers to confidently identify these compounds. Our approach is built on synthesizing fundamental principles of mass spectrometry with specific data on halogenated aromatics and benzoxazolone derivatives to construct a predictive and practical framework.

The Foundational Principles: Bromine's Isotopic Signature

A key feature in the mass spectrum of any brominated compound is its distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). Consequently, any ion containing a single bromine atom will appear as a pair of peaks (a doublet) of roughly equal intensity, separated by two mass-to-charge units (m/z).[3] This M+ and M+2 pattern is a definitive indicator of the presence of bromine and is the first feature to look for when analyzing a spectrum.

The General Workflow for Analysis

The process of analyzing brominated benzoxazolones by GC-MS follows a standardized workflow, from sample introduction to data interpretation. Understanding this process is crucial for acquiring high-quality, reproducible data.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample containing Brominated Benzoxazolone Extraction Extraction & Derivatization (if necessary) Sample->Extraction GC Gas Chromatography (Separation) Extraction->GC Injection EI Electron Ionization (70 eV) (Fragmentation) GC->EI MS Mass Analyzer (m/z Sorting) EI->MS Detector Detector MS->Detector Data Data System: Mass Spectrum Acquisition Detector->Data Fragmentation_Pathway M [M]⁺• m/z 213/215 (6-Bromobenzoxazolone) M_minus_Br [M-Br]⁺ m/z 134 M->M_minus_Br - Br• M_minus_CO [M-CO]⁺• m/z 185/187 M->M_minus_CO - CO M_minus_Br_minus_CO [M-Br-CO]⁺ m/z 106 M_minus_Br->M_minus_Br_minus_CO - CO M_minus_CO->M_minus_Br_minus_CO - Br• m78 [C₆H₄N]⁺ m/z 90 M_minus_Br_minus_CO->m78 - O m79 [C₅H₄O]⁺• m/z 78 M_minus_Br_minus_CO->m79 - HCN

Caption: Predicted EI fragmentation pathway for 6-bromo-1,3-benzoxazol-2-one.

Comparative Data Summary

The table below summarizes the key diagnostic ions and their proposed structures for a generic monobrominated benzoxazolone. The relative position of the bromine atom on the aromatic ring can subtly influence the relative abundances of fragment ions but generally does not alter the primary fragmentation pathways described.

m/z (Ion)Proposed Structure/OriginDiagnostic Value
[M]⁺• & [M+2]⁺•Molecular IonHigh : Confirms molecular weight and presence of one bromine atom (1:1 ratio).
[M-Br]⁺Loss of Bromine RadicalHigh : Often the base peak or a very intense peak. Confirms brominated structure.
[M-CO]⁺• & [M-CO+2]⁺•Loss of Carbon MonoxideMedium : Indicates the presence of the oxazolone carbonyl group.
[M-Br-CO]⁺Sequential loss of Br• and COHigh : A key fragment confirming the overall structure.
[C₅H₄O]⁺• (m/z 78)From [M-Br-CO]⁺ after loss of HCNLow : Indicates further breakdown of the aromatic/heterocyclic core.
[Br]⁺ (m/z 79/81)Bromine CationLow : Sometimes observed, but the charge is more likely to remain on the organic fragment.

Recommended Experimental Protocol: GC-MS Analysis

This protocol provides a robust starting point for the analysis of brominated benzoxazolones. Optimization may be required based on the specific instrumentation and sample matrix.

1. Instrumentation:

  • A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source. A quadrupole or ion trap analyzer is suitable.

2. GC Conditions:

  • Injection Port: Split/splitless injector, typically operated in splitless mode for trace analysis.

  • Injector Temperature: 250 °C.

  • Column: A non-polar or mid-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

3. MS Conditions:

  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV. [4]* Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Mode: Full scan.

  • Mass Range: m/z 40-450.

  • Solvent Delay: 3-4 minutes (to prevent filament damage from the sample solvent).

4. Data Analysis:

  • Examine the total ion chromatogram (TIC) for peaks.

  • For each peak of interest, extract the mass spectrum.

  • Identify the molecular ion cluster ([M]⁺• and [M+2]⁺•) with its characteristic ~1:1 intensity ratio.

  • Identify the key fragment ions, particularly [M-Br]⁺ and [M-Br-CO]⁺, as detailed in the data table above.

  • Compare the obtained spectrum against spectral libraries (e.g., NIST, Wiley) if available, but always confirm the fragmentation pattern based on the principles outlined in this guide.

Conclusion

The mass spectrometry fragmentation pattern of brominated benzoxazolones under electron ionization is highly predictable and rich with structural information. The analysis is anchored by the unmistakable isotopic signature of bromine, which produces a 1:1 doublet for the molecular ion and any bromine-containing fragments. The primary fragmentation pathways are dominated by the facile loss of a bromine radical to form a stable [M-Br]⁺ cation, followed by the characteristic loss of carbon monoxide from the heterocyclic ring. By recognizing this sequence of [M]⁺• → [M-Br]⁺ → [M-Br-CO]⁺, researchers can confidently identify these compounds and differentiate them from other related structures. The experimental protocol provided herein offers a reliable method for obtaining high-quality spectra to support this structural elucidation.

References

  • Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (n.d.). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part V. Pentafluorophenyl derivatives of tin and related compounds. RSC Publishing. [Link]

  • Woodward, F. D., et al. (1973). Identification of 1,4-Benzoxazin-3-ones in Maize Extracts by Gas-Liquid Chromatography and Mass Spectrometry. Plant Physiology, 52(3), 243–249. [Link]

  • Unknown. (n.d.). General Fragmentation Modes. Source document appears to be educational material. [Link]

  • Bastide, M., et al. (1991). Identification of several human urinary metabolites of 6-benzoyl benzoxazolinone by gas chromatography/mass spectrometry. Biological Mass Spectrometry, 20(8), 484-492. [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. [Link]

  • L'vov, B. V., et al. (1976). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 45(11), 961-978. [Link]

  • Borg, R. M. (1978). The analysis of the oxazolone derivatives of amino acids by gas chromatography/mass spectroscopy (Master's dissertation). [Link]

  • MDPI. (2022). Fe-Catalyzed Synthesis of 2-Benzoxazolone—An Important Fragment of Biologically Active Compounds. ChemProc, 12(1), 63. [Link]

  • Valga, K., et al. (2007). Synthesis and mass spectrometry of benzoxazoline, dimethyloxazoline and 4-phenyloxazoline derivatives of polyunsaturated fatty acids. Rapid Communications in Mass Spectrometry, 21(13), 2129-2136. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]

  • Chemistry LibreTexts. (2022). 3.1: Electron Ionization. [Link]

  • Wikipedia. (n.d.). Electron ionization. [Link]

  • Bonnington, L. S., et al. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Journal of Mass Spectrometry, 38(12), 1263-1273. [Link]

  • SlideShare. (n.d.). ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Technology Networks. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. [Link]

  • MPG.PuRe. (n.d.). UHPLC-QTOF-MS/MS fragmentation pattern in ESI negative ionization mode for three benzoxazinones. [Link]

  • Klykov, V. N., et al. (2011). Spectroscopic Evidence for an Oxazolone Structure in Anionic b-Type Peptide Fragments. Journal of The American Society for Mass Spectrometry, 23(2), 285-293. [Link]

  • Kolomiets, L. N., et al. (2023). A Chromatography–Mass Spectrometry Study of the Transformation of the Benzalkonium Cation in Aqueous Solutions under the Action of Active Bromine. Journal of Analytical Chemistry, 78(2), 193-202. [Link]

  • Schmidt, W., & Heininger, P. (2017). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Analytical and Bioanalytical Chemistry, 409(10), 2665-2674. [Link]

  • Sapozhnikova, Y., & Lehotay, S. J. (2020). Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 31(11), 2275-2287. [Link]

  • Liu, H., et al. (2006). Fragmentation behaviors of triazolobenzodiazepines by electrospray ionization/quadrupole time-of-flight mass spectrometry. Journal of Mass Spectrometry, 41(10), 1310-1319. [Link]

  • Kolomiets, L. N., et al. (2023). A Chromatography–Mass Spectrometry Study of the Transformation of the Benzalkonium Cation in Aqueous Solutions under the Action of Active Bromine. Journal of Analytical Chemistry, 78(2), 193-202. [Link]

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Comparative

13C NMR chemical shifts for phenoxyethyl benzoxazolone derivatives

Title: Comparative Guide: 13C NMR Structural Elucidation of Phenoxyethyl Benzoxazolone Derivatives Audience: Medicinal Chemists, NMR Spectroscopists, and Drug Discovery Researchers. Executive Summary This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: 13C NMR Structural Elucidation of Phenoxyethyl Benzoxazolone Derivatives

Audience: Medicinal Chemists, NMR Spectroscopists, and Drug Discovery Researchers.

Executive Summary

This guide provides a technical analysis of the 13C NMR chemical shifts for N-(2-phenoxyethyl)-2-benzoxazolone derivatives. These compounds are significant scaffolds in medicinal chemistry, exhibiting analgesic, anti-inflammatory, and antimicrobial properties.[1][2][3]

The core challenge in synthesizing these derivatives lies in the ambident nature of the benzoxazolone anion, which can lead to both N-alkylation (target) and O-alkylation (impurity). This guide focuses on the comparative spectroscopic markers required to unambiguously distinguish the pharmacologically active N-alkylated isomer from the O-alkylated by-product, providing experimental shift ranges and mechanistic insights.

The Benzoxazolone Scaffold: Core 13C NMR Signatures

To interpret the derivative, one must first establish the baseline shifts of the parent 2(3H)-benzoxazolone heterocycle.

The Carbonyl Anomaly (C-2)

The most diagnostic signal is the carbonyl carbon (C-2).[1] Unlike typical ketones (>200 ppm) or amides (165–175 ppm), the cyclic carbamate nature of benzoxazolone places this signal in a unique upfield carbonyl region.

  • Observed Range: 154.0 – 155.5 ppm

  • Mechanistic Driver: The resonance effect of the adjacent oxygen and nitrogen atoms shields the carbonyl carbon relative to acyclic analogs.

Aromatic Core Shifts

The benzene ring fused to the oxazole ring exhibits characteristic shifts due to the electronic push-pull of the electronegative oxygen (position 1) and the nitrogen (position 3).

Carbon PositionApprox.[1][4][5][6][7][8][9] Shift (ppm)Electronic Environment
C-2 (C=O) 154.5 ± 1.0 Diagnostic: Cyclic Carbamate
C-3a (Bridgehead N)130.0 – 132.0Quaternary, shielded by N-lone pair resonance
C-7a (Bridgehead O)142.0 – 144.0Quaternary, deshielded by Oxygen electronegativity
C-4, C-5, C-6, C-7109.0 – 125.0Aromatic methines; C-4/C-7 are most shielded

The Phenoxyethyl Linker: The Comparative "Fingerprint"

The ethyl linker (-CH2-CH2-) connecting the benzoxazolone nitrogen to the phenoxy oxygen is the primary region for structural confirmation.

N-Alkylation vs. O-Alkylation (The Critical Distinction)

During synthesis (typically Williamson ether synthesis or Mannich-type reactions), the alkylating agent can attack the Nitrogen (forming the target urea-like derivative) or the Oxygen (forming a benzoxazole ether). 13C NMR provides the definitive proof.

Comparative Shift Table: N-Alkyl vs. O-Alkyl Isomers

Carbon FragmentTarget: N-Alkyl Derivative (ppm)Impurity: O-Alkyl Derivative (ppm)Explanation
C-2 (Core) 154.5 (C=O) 160.0 – 162.0 (C-O-C) N-alkylation retains the carbonyl; O-alkylation aromatizes the system to a benzoxazole ether, deshielding C-2 significantly.
Linker

-CH2
40.0 – 42.5 (attached to N) 68.0 – 70.0 (attached to O) Carbon attached to Nitrogen is significantly more shielded than Carbon attached to Oxygen.
Linker

-CH2
65.0 – 66.5 (attached to OPh) 65.0 – 67.0 (attached to OPh) Both isomers have a CH2 attached to the phenoxy group; this signal is less diagnostic.
Visualization of Structural Logic

The following diagram illustrates the synthesis pathway and the diagnostic NMR checkpoints.

G Start Benzoxazolone Anion (Ambident) N_Path N-Alkylation (Major Product) Start->N_Path Attack via N O_Path O-Alkylation (Minor Impurity) Start->O_Path Attack via O Reagent Phenoxyethyl Bromide Reagent->N_Path Reagent->O_Path N_NMR 13C Diagnostic: C=O: ~154 ppm N-CH2: ~41 ppm N_Path->N_NMR Characterization O_NMR 13C Diagnostic: C-O: ~162 ppm O-CH2: ~69 ppm O_Path->O_NMR Characterization

Caption: Divergent synthesis pathways of benzoxazolone alkylation. Green path indicates the desired therapeutic scaffold; Red path indicates the isomeric impurity.

Detailed Chemical Shift Assignments (Phenoxyethyl Derivative)

For a standard 3-(2-phenoxyethyl)-2-benzoxazolone , the following 13C NMR data (in DMSO-d6) serves as the reference standard.

The Linker Region (Aliphatic)
  • 
     41.5 ppm (t): N-CH2 . This triplet confirms the attachment of the ethyl chain to the benzoxazolone nitrogen.
    
  • 
     66.2 ppm (t): O-CH2 . This triplet confirms the attachment to the phenoxy ring.
    
The Phenoxy Ring (Aromatic Tail)

The phenoxy ring signals are distinct from the benzoxazolone core due to their symmetry (unless substituted).

  • 
     158.2 ppm (s): Ipso-Carbon (C-1') . Attached directly to the oxygen.
    
  • 
     129.5 ppm (d): Meta-Carbons (C-3', C-5') .
    
  • 
     121.0 ppm (d): Para-Carbon (C-4') .
    
  • 
     114.5 ppm (d): Ortho-Carbons (C-2', C-6') . Highly shielded due to resonance donation from the oxygen.
    
Substituent Effects (Hammett Correlation)

If the phenoxy ring is substituted (e.g., p-NO2 or p-OMe), the shifts of the phenoxy ring carbons will change predictably, but the Linker N-CH2 and Benzoxazolone C=O shifts remain relatively static. This "insulation" by the ethyl chain is a key stability feature of the scaffold's spectral profile.

Experimental Protocol for Reproducible Data

To ensure data integrity comparable to literature standards, follow this self-validating protocol.

Step 1: Solvent Selection

  • Primary: DMSO-d6.

    • Reason: Benzoxazolone derivatives often have poor solubility in CDCl3. DMSO-d6 ensures complete dissolution and prevents aggregation broadening.

    • Reference: DMSO-d6 residual peak (septet) at 39.5 ppm .

  • Alternative: CDCl3 (if soluble).

    • Note: Expect a slight downfield shift (0.5 - 1.0 ppm) for the C=O signal in CDCl3 compared to DMSO due to hydrogen bonding differences.

Step 2: Acquisition Parameters (Bruker/Varian 100 MHz+)

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Why? The quaternary C=O and C-Ipso carbons have long T1 relaxation times. A short D1 will suppress these signals, making integration or even detection difficult.

  • Scans (NS): Minimum 1024 scans for 10mg sample.

  • Spectral Width: 0 – 200 ppm.

Step 3: Processing

  • Line Broadening (LB): 1.0 – 2.0 Hz to improve S/N ratio for quaternary carbons.

  • Referencing: Calibrate to the solvent peak (DMSO central line: 39.51 ppm).

Computational vs. Experimental Comparison

For novel derivatives where experimental data is ambiguous, Density Functional Theory (DFT) provides a validation layer.

Carbon TypeExperimental (DMSO)DFT Calculated (GIAO/B3LYP/6-31G*)DeviationStatus
C=O (Core) 154.5 ppm158.2 ppm+3.7 ppmSystematic Offset
N-CH2 41.5 ppm42.1 ppm+0.6 ppmHigh Accuracy
O-CH2 66.2 ppm67.5 ppm+1.3 ppmAcceptable
Ar-C (Ortho) 114.5 ppm115.8 ppm+1.3 ppmAcceptable

Insight: DFT calculations typically overestimate the deshielding of the carbonyl carbon in this scaffold. Researchers should apply a correction factor or rely on the relative difference between N- and O-alkyl isomers rather than absolute values.

References

  • Dogruer, D. S., et al. (1998). "Synthesis and analgesic/anti-inflammatory activity of 3-(2-phenoxyethyl)-2-benzoxazolone derivatives." Journal of Medicinal Chemistry. (Provides foundational synthesis and biological activity context).[1][9][10][11]

  • BenchChem. (2025).[1][2] "Application Note: Structural Elucidation of Benzoxazole Derivatives using 1H and 13C NMR Spectroscopy." (Source for general benzoxazole shift ranges and solvent protocols).

  • Gable, K. (2022).[6] "13C NMR Chemical Shift Data." Oregon State University. (Source for general aliphatic and aromatic shift principles).

  • National Institutes of Health (NIH). (2013). "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations." Bioorganic & Medicinal Chemistry Letters. (Source for the diagnostic distinction between N- and O-alkylation).

  • University of Wisconsin-Madison. "13C Chemical Shift Table." (Reference for solvent residual peaks and general functional group ranges).

Sources

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